L-Threonine 7-amido-4-methylcoumarin
Beschreibung
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Eigenschaften
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19)/t8-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZVQDJSQAAKEU-OQPBUACISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H]([C@@H](C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426784 | |
| Record name | L-Threonine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191723-66-7 | |
| Record name | L-Threonine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-Threonine 7-amido-4-methylcoumarin chemical properties
An In-Depth Technical Guide to L-Threonine 7-amido-4-methylcoumarin (L-Thr-AMC)
Abstract
This compound (L-Thr-AMC) is a fluorogenic substrate indispensable for the sensitive detection of specific protease and aminopeptidase activities. This guide provides a comprehensive overview of its core chemical properties, mechanism of action, and practical applications in research and drug development. We delve into its physicochemical and spectral characteristics, offer a detailed protocol for its use in enzymatic assays, and provide insights into data interpretation and handling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage L-Thr-AMC for kinetic studies, inhibitor screening, and other biochemical applications.
Introduction to a Key Fluorogenic Substrate
This compound is a synthetic compound that links the amino acid L-Threonine to the fluorescent molecule 7-amino-4-methylcoumarin (AMC) via an amide bond. In its intact, conjugated form, the coumarin group is non-fluorescent. However, upon enzymatic cleavage of the amide bond by specific proteases, the highly fluorescent AMC is liberated. The resulting fluorescence intensity is directly proportional to the amount of AMC released and thus serves as a sensitive, real-time measure of enzymatic activity. This "turn-on" fluorescence mechanism makes L-Thr-AMC a powerful tool for studying enzymes that exhibit threonine-specific cleavage activity, such as certain components of the proteasome complex.
Physicochemical Properties
The fundamental characteristics of L-Thr-AMC are critical for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 2133-51-9 |
| Molecular Formula | C₁₄H₁₆N₂O₄ |
| Molecular Weight | 276.29 g/mol |
| Appearance | A solid, often a crystalline powder, ranging from off-white to light yellow. |
| Purity | Typically ≥95%, often supplied at ≥98% for research applications. |
| Solubility | Soluble in organic solvents such as DMSO and DMF. |
| Storage Conditions | For long-term stability, it is recommended to store the solid compound at -20°C, protected from light and moisture. |
Spectral Properties and Mechanism of Action
The utility of L-Thr-AMC is rooted in its fluorogenic properties, which are only expressed following enzymatic action.
Mechanism of Fluorescence Generation
The core of the assay is the enzymatic hydrolysis of the amide bond linking L-Threonine to the AMC fluorophore. In the substrate form, the fluorescence of the coumarin ring is quenched. When a protease with specificity for cleaving after a threonine residue acts upon the substrate, the bond is broken, releasing the free 7-amino-4-methylcoumarin. Free AMC is highly fluorescent, and its production can be monitored over time using a fluorometer.
Caption: Standard workflow for a protease assay using L-Threonine-AMC.
A. Materials and Reagents
-
This compound (L-Thr-AMC)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Purified enzyme (e.g., 20S Proteasome)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)
-
96-well black, flat-bottom microplate (for fluorescence assays)
-
Fluorescence microplate reader with temperature control
B. Step-by-Step Methodology
-
Prepare Substrate Stock Solution:
-
Dissolve L-Thr-AMC in DMSO to create a 10 mM stock solution. For example, add 362 µL of DMSO to 1 mg of L-Thr-AMC (MW = 276.29).
-
Vortex thoroughly to ensure complete dissolution.
-
Store this stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare Working Solutions:
-
Enzyme Solution: Dilute the purified enzyme to the desired concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Substrate Working Solution: Dilute the 10 mM L-Thr-AMC stock solution in Assay Buffer to a working concentration. A common final assay concentration is 10-100 µM. For a final concentration of 50 µM in a 100 µL reaction volume, you would prepare a 2X working solution (100 µM) by diluting the stock 1:100 in Assay Buffer.
-
-
Set Up the Assay Plate:
-
Design the plate layout, including wells for:
-
Blank: Assay Buffer only (no enzyme, no substrate).
-
No Enzyme Control: Assay Buffer + Substrate.
-
Positive Control: Assay Buffer + Enzyme + Substrate.
-
Test Wells (e.g., for inhibitors): Assay Buffer + Enzyme + Inhibitor + Substrate.
-
-
Add 50 µL of Assay Buffer (or buffer containing the test inhibitor) to the appropriate wells.
-
Add a volume of the diluted enzyme solution (e.g., 25 µL) to the positive control and test wells. Add the same volume of Assay Buffer to the "No Enzyme" control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow temperatures to equilibrate.
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding the final component, the Substrate Working Solution (e.g., 25 µL), to all wells.
-
Immediately place the plate into the fluorescence microplate reader, pre-set to the assay temperature.
-
Measure the fluorescence intensity (Ex/Em ≈ 350/440 nm) kinetically, with readings taken every 60 seconds for a period of 30 to 60 minutes.
-
C. Data Analysis
-
Subtract Background: For each time point, subtract the fluorescence reading of the "No Enzyme" control from all other readings.
-
Plot Data: Plot the background-subtracted fluorescence intensity (Relative Fluorescence Units, RFU) versus time (in minutes) for each well.
-
Calculate Initial Velocity: Identify the linear portion of the curve (the initial phase of the reaction) and calculate the slope. The slope represents the initial velocity (V₀) of the reaction in RFU/min.
-
Determine Enzyme Activity: To convert RFU/min to moles/min, a standard curve using free AMC must be generated. By measuring the fluorescence of known concentrations of AMC, you can determine the conversion factor between RFU and the molar amount of product formed.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the solid compound desiccated at -20°C and protect from light to prevent degradation. DMSO stock solutions should also be stored in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Conclusion
This compound is a robust and sensitive fluorogenic substrate that enables the precise measurement of specific protease activities. Its straightforward mechanism, which results in a clear turn-on fluorescence signal upon cleavage, makes it a valuable tool in academic research and industrial drug discovery for enzyme characterization, inhibitor screening, and kinetic analysis. Proper understanding of its chemical properties and adherence to optimized protocols are essential for generating reliable and reproducible data.
References
-
Adooq Bioscience. This compound Datasheet. [Link]
A Technical Guide to L-Threonine 7-amido-4-methylcoumarin (CAS 191723-66-7): Principles and Applications in Enzyme Activity Assays
This guide provides an in-depth technical overview of L-Threonine 7-amido-4-methylcoumarin, a specialized fluorogenic substrate for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, we will explore the causality behind its application, the principles that ensure reliable data, and the practical steps for its successful implementation in the laboratory.
Part 1: The Core Principle: Harnessing Fluorescence for Enzymatic Insight
At its heart, biochemical research often requires the precise measurement of enzyme activity. Fluorogenic assays provide a highly sensitive and continuous method for this purpose.[1][2] this compound (H-Thr-AMC) is a key tool in this field, designed specifically as a substrate for certain proteases, such as aminopeptidases.[3]
The molecule's design is elegant in its simplicity. It consists of the amino acid L-Threonine covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), via an amide bond.[3] In this conjugated state, the AMC fluorophore is non-fluorescent or "quenched".[1][4][5] When a protease that recognizes the threonine residue cleaves this amide bond, the AMC is liberated.[3][4] Once freed from the quenching effects of the peptide, AMC emits a strong fluorescent signal upon excitation, which can be detected in real-time.[1][5] This emitted fluorescence is directly proportional to the rate of enzymatic activity, providing a powerful means to study enzyme kinetics, screen for inhibitors, and characterize novel enzymes.[3][6]
Part 2: Physicochemical & Spectroscopic Properties
A thorough understanding of the substrate's properties is fundamental to designing robust and reproducible assays. All experimental parameters, from solvent choice to instrument settings, are dictated by these characteristics.
| Property | Value | Source(s) |
| CAS Number | 191723-66-7 | [3][7][8][9] |
| Molecular Formula | C₁₄H₁₆N₂O₄ (Note: CAS number may refer to HCl salt) | [3][7][8] |
| Molecular Weight | ~276.29 g/mol (for free base) | [7][8][9] |
| Appearance | Solid powder | [5] |
| Excitation Max. | ~341-380 nm | [4][5][10][11][12][13] |
| Emission Max. | ~430-460 nm | [3][4][5][10][11][12][13] |
| Solubility | Soluble in DMSO, DMF, and acetone | [4][5][13] |
| Storage | Store at -20°C, desiccated and protected from light | [7][14] |
Part 3: The Enzymatic Reaction & Experimental Workflow
The Cleavage Reaction: A Visual Representation
The enzymatic cleavage of H-Thr-AMC is the central event in the assay. The following diagram illustrates this process, where the protease acts as a catalyst to release the fluorescent AMC molecule.
Caption: Enzymatic cleavage of H-Thr-AMC substrate releases fluorescent AMC.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the observed signal is genuinely from the enzymatic activity of interest.
1. Reagent Preparation (The Foundation)
-
Assay Buffer: The choice is critical and enzyme-dependent. A common starting point is a buffer like 50 mM Tris or HEPES, pH 7.5. The buffer must maintain the enzyme's optimal activity and stability.
-
Substrate Stock Solution (10 mM): Due to its solubility, dissolve H-Thr-AMC in anhydrous DMSO.[5] For example, dissolve 2.76 mg in 1 mL of DMSO. Store this stock in aliquots at -20°C, protected from light, to prevent degradation.[7]
-
Enzyme Solution: Prepare the purified enzyme in an appropriate buffer on ice. The final concentration used in the assay will need to be optimized through titration to ensure the reaction rate is linear over the desired time course.
-
AMC Standard Stock Solution (10 mM): To quantify the product, a standard curve is essential.[5] Prepare a 10 mM stock of pure 7-Amino-4-methylcoumarin (CAS 26093-31-2) in DMSO.[5]
2. Assay Procedure (Execution in a 96-Well Format)
-
Plate Choice: Use an opaque, black 96-well microtiter plate to minimize background fluorescence and light scattering.
-
AMC Standard Curve:
-
Reaction Setup: For each reaction, the final volume will be 100 µL. Prepare wells as follows:
-
Test Wells: Assay Buffer + Enzyme Solution + Substrate Solution.
-
Control 1 (No Enzyme): Assay Buffer + Substrate Solution. This control validates that the substrate is stable and does not spontaneously hydrolyze, ensuring that any signal observed is enzyme-dependent.
-
Control 2 (No Substrate): Assay Buffer + Enzyme Solution. This control accounts for any intrinsic fluorescence from the enzyme preparation itself.
-
-
Initiation and Measurement:
-
Add the assay buffer and enzyme solution to the wells first and allow them to equilibrate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time. Use an excitation wavelength between 360-380 nm and an emission wavelength between 440-460 nm.[5][13]
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experiment, from reagent preparation to data analysis.
Caption: A typical workflow for an enzyme assay using H-Thr-AMC.
Part 4: Data Analysis and Interpretation
Raw fluorescence data is meaningless without proper analysis. The goal is to convert the rate of fluorescence increase into a specific enzyme activity.
-
Background Subtraction: For each time point, subtract the average RFU from the appropriate control wells (e.g., the "No Enzyme" control) from the test wells.
-
Standard Curve Generation: Plot the background-subtracted RFU of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU per µM of AMC) and the R² value, which should be >0.98 for a reliable curve.[5]
-
Calculate Product Concentration: Use the slope from the standard curve to convert the RFU values from your kinetic assay into the concentration of AMC produced at each time point.
-
Concentration of AMC (µM) = (RFU_sample - RFU_blank) / Slope
-
-
Determine Initial Velocity (V₀): Plot the concentration of AMC produced over time. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction. The slope of this linear portion is the reaction rate (e.g., in µM/min).
Example Data Presentation
| Sample | Raw RFU (at 10 min) | Background Corrected RFU | [AMC] Produced (µM) | Velocity (µM/min) |
| Test Well 1 | 15,400 | 15,250 | 12.2 | 1.22 |
| Test Well 2 | 15,650 | 15,500 | 12.4 | 1.24 |
| No Enzyme Control | 150 | 0 | 0.0 | 0.0 |
| No Substrate Control | 120 | - | - | - |
(Note: Hypothetical data assuming a standard curve slope of 1250 RFU/µM)
Part 5: Trustworthiness Through Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Substrate degradation/hydrolysis; Contaminated buffer or enzyme; Autofluorescence of test compounds (in inhibitor screening). | Prepare fresh substrate stock; Use high-purity reagents; Run a control with the test compound alone. |
| Low or No Signal | Inactive enzyme; Incorrect buffer pH or composition; Substrate concentration too low (below Kₘ). | Verify enzyme activity with a known positive control substrate; Optimize buffer conditions; Perform a substrate titration to determine the optimal concentration. |
| Non-Linear Reaction Rate | Substrate depletion; Enzyme instability; Product inhibition. | Use a lower enzyme concentration or shorter assay time; Verify enzyme stability under assay conditions; Analyze data from the initial linear phase only. |
By systematically addressing these potential pitfalls, the integrity and trustworthiness of the experimental results are upheld. This guide provides the framework for leveraging this compound not just as a reagent, but as a precision tool for quantitative enzymology.
References
-
Spectrum [AMC (7-Amino-4-methylcoumarin)]. AAT Bioquest.
-
7-Amino-4-methylcoumarin (CAS 26093-31-2). Cayman Chemical.
-
7-Amino-4-methylcoumarin (AMC) Dye Profile. FluoroFinder.
-
A Researcher's Guide to Fluorogenic Protease Assays: Comparing AFC, AMC, and ACC. BenchChem.
-
This compound | 191723-66-7. BenchChem.
-
7-Amino-4-methylcoumarin (Coumarin 120) | Fluorescent Probe. MedchemExpress.com.
-
Protease Assays - Assay Guidance Manual. NCBI - NIH.
-
7-Amino-4-methylcoumarin. Sigma-Aldrich.
-
Using Protease Assays for Accurate Protease Detection. G-Biosciences.
-
Enzyme Activity Assays using Fluorogenic Peptide Substrates. R&D Systems.
-
Principle of the fluorescent protease assay. ResearchGate.
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This compound. GoldBio.
-
This compound. PubChem.
-
This compound. ZellBio GmbH.
-
vc31097 l-threonine 7-amido-4-methyl coumarin. VSNCHEM.
-
L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC). AbMole BioScience.
-
Ala-Ala-Phe-7-amido-4-methylcoumarin protease substrate. Sigma-Aldrich.
-
Application Notes and Protocols for the Preparation of a Standard Curve for Free 7-Amino-4-methylcoumarin (AMC). BenchChem.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. caymanchem.com [caymanchem.com]
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- 7. goldbio.com [goldbio.com]
- 8. This compound | C14H16N2O4 | CID 7015864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L-THREONINE 7-AMIDO-4-METHYL COUMARIN | VSNCHEM [vsnchem.com]
- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
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- 13. 7-Amino-4-methylcoumarin [sigmaaldrich.com]
- 14. zellbio.eu [zellbio.eu]
A Comprehensive Technical Guide to the Synthesis of L-Threonine 7-amido-4-methylcoumarin
Introduction: The Significance of Fluorogenic Substrates in Protease Research
L-Threonine 7-amido-4-methylcoumarin (H-Thr-AMC) is a highly valuable chemical tool in the fields of biochemistry, cell biology, and drug discovery. It functions as a fluorogenic substrate, a molecule that is initially non-fluorescent but releases a fluorescent compound upon enzymatic cleavage. Specifically, H-Thr-AMC is designed to be a target for various proteases and aminopeptidases that recognize and cleave the amide bond C-terminal to a threonine residue.[1]
The core utility of this compound lies in its elegant reporting mechanism. The coumarin moiety, 7-amino-4-methylcoumarin (AMC), is "caged" by the L-Threonine amino acid via an amide linkage. In this conjugated form, the molecule exhibits minimal fluorescence. However, upon enzymatic hydrolysis by a target protease, the free AMC is liberated.[1][2] This uncaged AMC is intensely fluorescent, with a characteristic excitation maximum around 380 nm and an emission maximum near 460 nm.[3][4][5] This "turn-on" fluorescent signal provides a direct, real-time measure of enzymatic activity, making it an indispensable tool for enzyme kinetics, inhibitor screening, and cellular imaging.[1][5]
This guide provides a detailed, field-proven methodology for the chemical synthesis of this compound, grounded in established principles of peptide chemistry. We will explore the strategic considerations behind each step, from protecting group selection to the final purification, offering a causal explanation for the experimental choices to ensure both scientific integrity and successful replication.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of H-Thr-AMC is a classic example of amide bond formation between an amino acid and an aromatic amine. A retrosynthetic analysis reveals a straightforward approach: disconnecting the target amide bond to yield L-Threonine and 7-amino-4-methylcoumarin (AMC).
However, the bifunctional nature of L-Threonine, possessing both a nucleophilic amine and a hydroxyl group, necessitates a protection strategy to ensure regioselective acylation at the desired carboxyl group. The primary amino group of L-Threonine must be temporarily masked to prevent self-polymerization or other side reactions during the carboxyl activation and coupling steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the neutral or basic conditions of amide coupling and its facile removal under mild acidic conditions.[6][7]
The overall synthetic workflow can therefore be logically structured into three core stages:
-
Protection: N-terminal protection of L-Threonine with a Boc group.
-
Coupling: Activation of the carboxylic acid of Boc-L-Threonine and subsequent amide bond formation with 7-amino-4-methylcoumarin.
-
Deprotection: Removal of the Boc group to yield the final product.
Caption: A high-level overview of the four-stage synthetic workflow.
Part 1: Synthesis of Boc-L-Threonine
The initial step involves the protection of the α-amino group of L-Threonine. The Boc group is introduced using di-tert-butyl dicarbonate, (Boc)₂O, under basic conditions. The base serves to deprotonate the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the (Boc)₂O anhydride.
Experimental Protocol: N-Boc Protection
-
Dissolution: Suspend L-Threonine (1.0 eq) in a 1:1 mixture of Dioxane and water.
-
Basification: Cool the suspension in an ice bath (0 °C) and add sodium hydroxide (NaOH, 2.5 eq) dissolved in water. Stir until the L-Threonine is fully dissolved.
-
Boc Anhydride Addition: To the cold, stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in Dioxane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the Dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted (Boc)₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M solution of hydrochloric acid (HCl). The product will precipitate as a white solid.
-
-
Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-L-Threonine as a white solid. The product is typically of sufficient purity for the next step without further purification.
Part 2: Amide Coupling of Boc-L-Threonine and 7-Amino-4-methylcoumarin
This is the key bond-forming step. The carboxylic acid of Boc-L-Threonine is activated to make it susceptible to nucleophilic attack by the amino group of 7-amino-4-methylcoumarin. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective coupling system.[1]
Causality of Reagent Choice:
-
EDC: A water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
HOBt: This additive serves two critical functions. First, it reacts with the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is less reactive than the O-acylisourea but more stable, which minimizes the risk of racemization at the α-carbon of the amino acid.[8] Second, it suppresses the formation of an unreactive N-acylurea byproduct.
Caption: The EDC/HOBt-mediated activation and coupling pathway.
Experimental Protocol: Amide Coupling
-
Dissolution: Dissolve Boc-L-Threonine (1.2 eq), 7-amino-4-methylcoumarin (1.0 eq), and HOBt (1.3 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
EDC Addition: Add EDC hydrochloride (1.3 eq) portion-wise to the cold, stirring solution.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight (approx. 18 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 7-amino-4-methylcoumarin.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with 5% aqueous citric acid solution (2x), followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Initial Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (DCM) to yield Boc-L-Threonine-AMC.
Part 3: Deprotection to Yield Final Product
The final step is the removal of the acid-labile Boc group. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation as it is highly effective and volatile, simplifying its removal post-reaction.[7][9]
Mechanism Insight: The mechanism involves protonation of the Boc carbonyl oxygen by TFA, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation can potentially alkylate nucleophilic residues, so its scavenging is sometimes necessary, though often not required for this specific substrate.[6][9]
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the purified Boc-L-Threonine-AMC (1.0 eq) in anhydrous DCM.
-
TFA Addition: To this solution, add an equal volume of TFA (e.g., 5 mL of a 50% TFA/DCM solution for a reaction in 5 mL of DCM).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Isolation:
-
Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene (3x) can help remove residual TFA.
-
The crude product is often obtained as a TFA salt. It can be triturated with cold diethyl ether to precipitate a solid, which is then collected by filtration and dried under vacuum.
-
-
Final Purification: For high-purity material required for assays, the crude product should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA. The fractions containing the pure product are pooled and lyophilized to yield this compound as a white, fluffy solid.
Product Characterization and Data
The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques.
| Parameter | Method | Expected Result | Justification |
| Identity | ¹H & ¹³C NMR | Peaks corresponding to the coumarin scaffold and the L-Threonine side chain, with characteristic shifts confirming amide bond formation. | Confirms the covalent structure of the molecule.[1] |
| Molecular Weight | ESI-MS | [M+H]⁺ ion at m/z = 277.12 | Verifies the correct molecular mass of the final product.[1][10] |
| Purity | RP-HPLC | >95% | Ensures that enzymatic assays are not compromised by fluorescent impurities or inhibitors.[1] |
| Appearance | Visual | White to off-white solid | Standard physical state for the lyophilized product. |
Mechanism of Action: A Fluorogenic Switch
The utility of this compound is derived from its function as a molecular switch for fluorescence, controlled by enzymatic activity.
Caption: Enzymatic cleavage releases fluorescent AMC.
In its intact state, the electron-withdrawing effect of the amide bond quenches the intrinsic fluorescence of the coumarin ring system. When a protease recognizes and hydrolyzes this amide bond, the potent electron-donating amino group is restored on the coumarin ring. This electronic shift dramatically increases the quantum yield of the fluorophore, resulting in a strong fluorescent signal that can be easily detected and quantified.
Conclusion
The synthesis of this compound is a robust and reproducible process rooted in fundamental principles of peptide chemistry. By employing a logical sequence of protection, coupling, and deprotection, this valuable research tool can be efficiently prepared in high purity. Understanding the causality behind each reagent's function—from the role of HOBt in preventing racemization to the acid-lability of the Boc group—is paramount for troubleshooting and adapting the protocol for the synthesis of other aminoacyl-AMC substrates. The resulting molecule serves as a powerful and sensitive reporter for probing the complex world of protease activity, continuing to fuel discoveries in both basic science and therapeutic development.
References
- Benchchem. This compound | 191723-66-7.
- BD Biosciences. Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate — 556449.
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Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Available from: [Link]
- Tyagi, B., et al. (2008). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Catalysis Communications, 9(6), 1248-1254.
- AAPPTEC. Reagents Used in Peptide Synthesis Archives.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Hebei Boze Chemical Co.,Ltd. BOC deprotection. (2023).
- Fisher Scientific. Amine Protection / Deprotection.
- PubChem. This compound.
- ResearchGate. (A) Chemical Structures of 7-Amino-4-methylcoumarin (AMC, 1) and N-Acyl...
-
Wang, B., et al. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Beilstein Journal of Organic Chemistry, 7, 1026-1032. Available from: [Link]
- ResearchGate. Reaction optimization for the synthesis of 7-amino-4-methyl-coumarin 3a...
- ResearchGate. Synthesis of 7‐amino‐4‐methylcoumarin (AMC) derivatives and their hydrolysis by plant cysteine proteinases.
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Spectral properties of H-Thr-AMC fluorogenic substrate
An In-Depth Technical Guide to the Spectral Properties and Application of H-Thr-AMC Fluorogenic Substrate
Executive Summary
This guide provides a comprehensive technical overview of the H-Thr-AMC (L-Threonine 7-amido-4-methylcoumarin) fluorogenic substrate, designed for researchers, scientists, and professionals in drug development. H-Thr-AMC is a specialized tool for the sensitive detection and quantification of proteases that exhibit cleavage specificity after a threonine residue. The core of its utility lies in the fluorophore, 7-Amino-4-methylcoumarin (AMC), which is released upon enzymatic hydrolysis. In its conjugated, substrate form (H-Thr-AMC), the AMC molecule is essentially non-fluorescent.[1] Enzymatic cleavage of the amide bond liberates free AMC, resulting in a significant increase in fluorescence intensity that is directly proportional to enzyme activity.[2][3] This document details the fundamental spectral properties of AMC, explores the environmental factors influencing its fluorescence, provides validated experimental protocols for its use, and offers insights into data interpretation and troubleshooting.
Introduction: The Principle of Fluorogenic Protease Assays
The use of fluorogenic peptide substrates is a well-established and powerful method for determining protease specificity and activity.[2] The fundamental principle involves a peptide sequence recognized by a specific protease, which is chemically linked to a fluorophore via an amide bond. In the case of H-Thr-AMC, the threonine residue serves as the recognition site for the target enzyme. This peptide is conjugated to the amino group of 7-Amino-4-methylcoumarin (AMC).[4] This conjugation effectively quenches the fluorescence of the AMC molecule.[4][5] When a protease cleaves the amide bond between the threonine and the AMC, the fluorophore is released.[6] This liberation restores its native fluorescence, which can be monitored in real-time using a spectrofluorometer to provide a sensitive measure of enzymatic activity.[2]
Section 1: Fundamental Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)
The utility of H-Thr-AMC is entirely dependent on the robust and well-characterized photophysical properties of the released AMC fluorophore.
Absorption and Emission Spectra
Free AMC is a blue-emitting fluorophore.[7] While the exact spectral maxima can vary slightly depending on the solvent environment and instrument calibration, they are consistently found within a well-defined range. The excitation maximum is typically observed between 341 nm and 380 nm, and the emission maximum is recorded between 430 nm and 460 nm.[4][7][8][9][10] This large Stokes shift (the difference between excitation and emission maxima) is advantageous as it minimizes spectral overlap and reduces background interference, enhancing signal-to-noise ratios.
Molar Extinction Coefficient and Quantum Yield
Two key parameters define the brightness of a fluorophore: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ).
-
Molar Extinction Coefficient (ε): This value represents the molecule's ability to absorb light at a specific wavelength. A higher ε indicates more efficient light absorption. For AMC, reported values are in the range of 17,800 to 19,000 M⁻¹cm⁻¹.[11][12][13]
-
Fluorescence Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The quantum yield of AMC is highly sensitive to its environment, particularly the solvent.[14] In ethanol, the quantum yield of 7-Amino-4-methylcoumarin is approximately 0.5, indicating that for every two photons absorbed, one is emitted as fluorescence.[14]
The Mechanism of Fluorescence: From H-Thr-AMC to Free AMC
The transition from a quenched to a fluorescent state is the core of the assay. The enzymatic reaction hydrolyzes the amide bond, releasing AMC. This process is the rate-limiting step directly tied to the enzyme's catalytic efficiency.
Caption: Enzymatic cleavage of H-Thr-AMC releases the fluorescent AMC moiety.
Section 2: Environmental Factors Influencing AMC Fluorescence (Solvatochromism)
The fluorescence of coumarin derivatives is notably sensitive to the local environment, a phenomenon known as solvatochromism.[15][16][17] Understanding these factors is critical for robust assay design and accurate data interpretation.
Influence of Solvent Polarity
Solvent polarity can significantly impact both the quantum yield and the spectral positions of AMC.[14] More polar solvents can cause a shift in the emission spectrum to longer wavelengths (a bathochromic or red shift).[6] Therefore, maintaining consistent buffer and solvent conditions, including the concentration of organic solvents like DMSO used to dissolve substrates, is crucial for reproducibility.
Effect of pH on Spectral Properties and Assay Design
As an aromatic amine, the fluorescence of AMC is pH-dependent.[18] The fluorescence is generally stable within a pH range of 6 to 8.[19] However, highly acidic conditions (pH < 5) can lead to protonation of the amino group, which can alter or quench fluorescence.[6] Conversely, extremely alkaline conditions can also affect fluorescence intensity.[5] It is imperative to choose a buffer system that maintains a stable pH within the optimal range for both the enzyme's activity and AMC's fluorescence.
Temperature Considerations
Assay temperature must be carefully controlled. Higher temperatures can increase the rate of spontaneous, non-enzymatic substrate hydrolysis, leading to elevated background fluorescence.[19] Conversely, temperature fluctuations during the assay will affect the enzyme's catalytic rate. Most enzymatic assays are performed at a constant temperature, such as 37°C, which should be optimized for the specific protease being studied.[5]
Section 3: Practical Application: Characterizing H-Thr-AMC and Enzyme Activity
This section provides standardized protocols for the use of H-Thr-AMC in a research setting.
Data Presentation: Spectral and Photophysical Properties of AMC
The following table summarizes the key quantitative data for the 7-Amino-4-methylcoumarin fluorophore.
| Parameter | Value Range | Source(s) |
| Excitation Maximum (λex) | 341 - 380 nm | [4][7][8][9] |
| Emission Maximum (λem) | 430 - 460 nm | [4][7][8][9] |
| Molar Extinction Coefficient (ε) | 17,800 - 19,000 M⁻¹cm⁻¹ | [11][12][13] |
| Quantum Yield (Φ) in Ethanol | ~0.5 | [14] |
Experimental Protocols
Rationale: To convert the arbitrary Relative Fluorescence Units (RFU) measured by the instrument into a precise concentration of released AMC, a standard curve is essential.[3][20]
Materials:
-
7-Amino-4-methylcoumarin (AMC) standard (e.g., Sigma-Aldrich A9891)
-
Assay Buffer (optimized for your enzyme, e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
DMSO, spectroscopic grade
-
Opaque 96-well microplate (black plates are recommended to minimize background)[19]
-
Fluorescence plate reader
Procedure:
-
Prepare a 1 mM AMC Stock Solution: Dissolve an appropriate amount of AMC powder in DMSO. Protect from light.
-
Prepare a Diluted Working Stock: Dilute the 1 mM stock solution in Assay Buffer to a concentration of 100 µM.
-
Create Serial Dilutions: In the 96-well plate, perform serial dilutions of the 100 µM working stock to generate a range of concentrations (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM). Adjust the final volume in each well to 100 µL with Assay Buffer.
-
Measure Fluorescence: Read the plate in a fluorescence microplate reader using the optimal excitation and emission wavelengths for AMC (e.g., Ex: 350 nm, Em: 440 nm).[20]
-
Plot Data: Subtract the fluorescence of the blank (0 µM AMC) from all readings. Plot the background-subtracted RFU versus the known AMC concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.
Caption: Workflow for creating an AMC standard curve.
Rationale: This protocol measures the rate of AMC release from H-Thr-AMC, which is proportional to the activity of the target protease.[21]
Materials:
-
H-Thr-AMC substrate
-
Purified enzyme or cell lysate containing the enzyme
-
Assay Buffer
-
Opaque 96-well microplate
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Prepare Substrate Stock Solution: Dissolve H-Thr-AMC in DMSO to a concentration of 10-20 mM.[11]
-
Prepare Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 50-200 µM).
-
Prepare Enzyme Dilutions: Prepare serial dilutions of your enzyme in Assay Buffer.
-
Assay Setup:
-
To experimental wells, add 50 µL of the diluted enzyme solution.
-
To "no-enzyme" control wells, add 50 µL of Assay Buffer for background fluorescence measurement.[21]
-
To "inhibitor" control wells (if applicable), add enzyme that has been pre-incubated with an inhibitor.
-
-
Reaction Initiation and Measurement:
Section 4: Data Interpretation and Troubleshooting
Calculating Enzyme Activity
-
Determine the Rate: For each well, plot RFU versus time (minutes). The initial, linear portion of this curve represents the initial velocity (V₀). Calculate the slope of this linear phase (ΔRFU/min).
-
Subtract Background: Subtract the rate from the "no-enzyme" control well from the rates of the experimental wells.[21]
-
Convert to Molar Rate: Use the slope from the AMC standard curve (Protocol 1) to convert the rate from RFU/min to pmol/min or µM/min.
-
Activity (pmol/min) = (ΔRFU/min) / (Slope of Standard Curve in RFU/pmol)
-
Common Sources of High Background and Mitigation
High background fluorescence can obscure the true signal and reduce assay sensitivity.[19]
-
Autofluorescence: Test compounds or components in the cell lysate may fluoresce at the same wavelengths as AMC. Always measure the fluorescence of a "no-substrate" control.[19]
-
Spontaneous Substrate Hydrolysis: H-Thr-AMC may slowly hydrolyze on its own. This is measured by the "no-enzyme" control and can be minimized by optimizing pH and temperature and preparing fresh substrate solutions.[19]
-
Contaminated Reagents: Buffers, water, or enzyme preparations can be sources of fluorescent contaminants. Test each component individually if background is unacceptably high.[19]
Caption: A generalized experimental workflow for a protease activity assay.
Conclusion
The H-Thr-AMC fluorogenic substrate is a highly sensitive and specific tool for probing the activity of proteases that cleave after threonine residues. Its mechanism is based on the robust and well-understood photophysical properties of its 7-Amino-4-methylcoumarin (AMC) reporter group. By understanding the factors that influence AMC fluorescence—such as pH, temperature, and solvent—and by employing carefully controlled experimental designs with appropriate standards and controls, researchers can achieve highly accurate and reproducible measurements of enzyme kinetics. This guide provides the foundational knowledge and practical protocols necessary to successfully integrate H-Thr-AMC into drug discovery and basic research workflows.
References
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FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved January 15, 2026, from [Link]
-
Turki, H., et al. (2006). Optical properties of new fluorescent iminocoumarins. Part 2. Solvatochromic study and comparison with the corresponding coumarin. C. R. Chimie, 9, 1252–1259. [Link]
- Turki, H., et al. (2006). Optical properties of new fluorescent iminocoumarins. Part 2. Solvatochromic study and comparison with the corresponding coumarin. C. R. Chimie, 9, 1252–1259.
-
Roy, A., et al. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemistry and Photobiology, 90(3), 545-553. [Link]
-
Khalfan, H., & Haugland, R. P. (1989). A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA). Journal of Immunological Methods, 122(2), 175-182. [Link]
-
ResearchGate. (2009). Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. [Link]
-
iGEM. (2017). AMC standard curve assay protocol. Benchling. [Link]
-
Bulteau, A. L., et al. (2005). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 38(8), 1091-1101. [Link]
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Venglovecz, V., et al. (2011). Measuring digestive protease activation in the mouse pancreas. Pancreatology, 11(5), 469-477. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
-
Knight, A. R., et al. (2022). Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. Preprint. [Link]
-
R Discovery. (n.d.). Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2016). Fluorescence Intensities of AMC (5 µM) and Developer Activity...[Link]
-
McNamara, G. (2007, September 17). Re: extinction coefficients. Confocal Microscopy List - Nabble. [Link]
-
Coombs, G. S., et al. (2005). Specific and Efficient Peptide Substrates for Assaying the Proteolytic Activity of Prostate-specific Antigen. The Journal of Biological Chemistry, 280(31), 28488-28496. [Link]
-
South Bay Bio. (n.d.). Proteosome-Substrates. Retrieved January 15, 2026, from [Link]
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- 3. Specific and Efficient Peptide Substrates for Assaying the Proteolytic Activity of Prostate-specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
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- 12. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to L-Threonine 7-amido-4-methylcoumarin for Protease Substrate Studies
Introduction: The Need for Precise Protease Activity Measurement
In the fields of biochemistry, drug discovery, and molecular biology, the accurate quantification of protease activity is paramount. Proteases, enzymes that catalyze the breakdown of proteins, are implicated in a vast array of physiological and pathological processes, from apoptosis and immune response to cancer progression and viral replication. Understanding their function, specificity, and inhibition requires robust and sensitive assay methodologies. Fluorogenic substrates have become a cornerstone of this research, offering a continuous and highly sensitive means to monitor enzymatic activity.
This guide provides an in-depth technical overview of L-Threonine 7-amido-4-methylcoumarin (H-Thr-AMC), a fluorogenic substrate designed for the study of proteases that exhibit specificity for threonine residues at the P1 position.[1] We will delve into the core principles of its mechanism, provide field-proven experimental protocols, and discuss the critical aspects of data analysis and assay validation that ensure the generation of trustworthy and reproducible results.
Part 1: Core Principles and Mechanism of Action
This compound is a synthetic compound consisting of the amino acid L-threonine linked via an amide bond to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1][2] The fundamental principle of the assay is based on the phenomenon of fluorescence quenching and release.
-
Quenched State: In its intact, conjugated form (H-Thr-AMC), the fluorescence of the AMC moiety is significantly quenched by the attached amino acid. The substrate itself is therefore essentially non-fluorescent or exhibits very low background fluorescence.[3][4]
-
Enzymatic Cleavage: When a protease that recognizes and cleaves at the C-terminal side of a threonine residue is present, it hydrolyzes the amide bond linking the threonine to the AMC.[1]
-
Fluorescent Signal: This cleavage event liberates free 7-amino-4-methylcoumarin. Unconjugated AMC is highly fluorescent, emitting a strong signal when excited by light at the appropriate wavelength.[5] The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and, by extension, the activity of the protease in the sample.
The spectroscopic properties of the liberated AMC are critical for detection. Free AMC is typically excited at a wavelength of approximately 340-380 nm and emits light in the blue range, with a maximum emission at 440-460 nm.[1][6]
Caption: Enzymatic cleavage of L-Thr-AMC releases the fluorescent AMC group.
Part 2: Designing a Robust and Self-Validating Assay
The trustworthiness of any enzymatic assay hinges on its design. A well-designed experiment not only measures the desired activity but also includes a system of controls to validate the results and rule out potential artifacts. This is the cornerstone of a self-validating system.
Key Assay Components and Considerations
A successful protease assay using H-Thr-AMC requires careful optimization of several parameters. The causality behind these choices is critical for interpreting results correctly.
| Component | Key Consideration | Rationale & Causality |
| Assay Buffer | pH, Ionic Strength, Additives (e.g., EDTA, DTT) | Protease activity is highly dependent on pH and ionic strength. The buffer must maintain the optimal pH for the specific enzyme being studied. Additives may be required; for example, cysteine proteases often require a reducing agent like DTT for activity, while metalloproteases may be inhibited by chelating agents like EDTA.[7] |
| Enzyme Concentration | Titration to find the linear range | The enzyme concentration must be low enough to ensure the reaction rate is linear with respect to time for the duration of the measurement.[7] If the enzyme concentration is too high, the substrate will be rapidly depleted, leading to a non-linear reaction curve and an underestimation of the true initial velocity. |
| Substrate Concentration | Should be at or near the Michaelis constant (Kₘ) | For routine activity measurements, a substrate concentration around the Kₘ value ensures a robust signal that is sensitive to changes in enzyme activity. For determining kinetic parameters, a range of concentrations bracketing the Kₘ (e.g., 0.1x to 10x Kₘ) is required to accurately fit the Michaelis-Menten model.[8] Using concentrations far below Kₘ can lead to weak signals, while excessively high concentrations can cause substrate inhibition or inner filter effects.[7][9] |
| Temperature | Constant and Optimal | Enzymatic reactions are temperature-sensitive. The assay should be performed at a constant, controlled temperature (e.g., 25°C or 37°C) optimal for the enzyme to ensure consistent and reproducible rates.[7] |
| Solvent | DMSO for Stock Solutions | H-Thr-AMC, like most AMC-based substrates, is typically dissolved in 100% DMSO to create a concentrated stock solution.[8] The final concentration of DMSO in the assay well should be kept low (typically <1-2%) as higher concentrations can inhibit or denature enzymes. |
The Logic of Essential Controls
Controls are non-negotiable for data integrity. They provide the necessary context to interpret the signal generated from your test samples.
Caption: Logical relationships of controls for accurate determination of enzymatic activity.
-
No-Enzyme Control: This well contains all assay components except the enzyme (replaced with buffer). It is essential for determining the background fluorescence from the substrate and buffer itself. This value is subtracted from all other readings.[10]
-
Positive Control: This well contains a known, active protease that is expected to cleave the substrate. This control validates that the substrate is viable and the assay conditions (buffer, temperature) are permissive for enzymatic activity.[11]
-
Inhibitor Control: This well contains the test enzyme, the substrate, and a known, specific inhibitor of that enzyme. A significant reduction in signal compared to the test sample confirms that the activity being measured is indeed from the target protease and not from a contaminating protease or non-specific substrate breakdown.[12]
Part 3: Experimental Protocols
The following protocols provide a framework for a general activity assay and for determining key kinetic parameters. These should be optimized for your specific enzyme.
Protocol 1: General Protease Activity Assay
Objective: To measure the relative activity of a protease using H-Thr-AMC.
Materials:
-
Purified protease of interest
-
This compound (H-Thr-AMC)
-
Assay Buffer (optimized for the specific protease)
-
DMSO (Anhydrous)
-
Black, flat-bottom 96-well microplate[8]
-
Fluorescence microplate reader with Ex/Em filters for ~380/460 nm[8]
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of H-Thr-AMC in DMSO. Store in small aliquots, protected from light, at -20°C.[7][13] Avoid repeated freeze-thaw cycles.
-
Prepare a 2X working solution of the substrate (e.g., 200 µM) by diluting the stock solution in Assay Buffer.
-
Prepare serial dilutions of your purified protease in Assay Buffer.
-
-
Assay Setup (Final Volume 100 µL):
-
To the wells of the 96-well plate, add 50 µL of the diluted protease solutions.
-
For the "no-enzyme" control, add 50 µL of Assay Buffer.
-
If using, add 50 µL of your positive control enzyme.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow all components to equilibrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells.
-
Immediately place the plate in the pre-warmed fluorescence reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes), taking readings every 1-2 minutes.[7]
-
Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
Objective: To determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) of a protease for H-Thr-AMC.
Procedure:
-
Reagent Preparation:
-
Prepare a range of 2X H-Thr-AMC working solutions in Assay Buffer (e.g., from 0.2 µM to 200 µM, depending on the expected Kₘ).
-
Use a fixed, low concentration of the purified protease, determined from preliminary experiments to be in the linear range.
-
-
Assay Setup and Measurement:
-
Follow the setup in Protocol 1, but instead of adding a single substrate concentration, add 50 µL of each different substrate concentration to separate wells (each containing 50 µL of the fixed enzyme concentration).
-
Include a "no-enzyme" control for each substrate concentration to account for any concentration-dependent background fluorescence.
-
Measure fluorescence kinetically as described above.
-
Part 4: Data Analysis and Interpretation
Raw fluorescence data must be processed correctly to yield meaningful results.
Caption: A typical workflow for analyzing kinetic protease assay data.
-
Background Subtraction: For each time point, subtract the average fluorescence value of the "no-enzyme" control wells from the fluorescence values of the experimental wells.[10]
-
Determine Initial Velocity (V₀): Plot the background-subtracted fluorescence against time. Identify the linear portion of the curve (usually the beginning of the reaction) and calculate the slope. This slope (ΔRFU/Δtime) is the initial reaction velocity, V₀.[7]
-
Quantification using an AMC Standard Curve: To convert V₀ from arbitrary fluorescence units per minute to a molar rate (e.g., pmol/min), a standard curve must be generated using known concentrations of free AMC.[11][14]
-
Prepare serial dilutions of a free AMC standard in Assay Buffer.
-
Measure the endpoint fluorescence of each concentration.
-
Plot fluorescence versus the amount of AMC (pmol) and fit a linear regression. The slope of this line (RFU/pmol) is your conversion factor.
-
Activity (pmol/min) = (V₀ from sample) / (Slope of AMC standard curve)
-
-
Michaelis-Menten Analysis:
-
For the kinetic parameter experiment, calculate the V₀ for each substrate concentration.
-
Plot V₀ against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ.[8]
-
Part 5: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Inactive enzyme. 2. Degraded substrate. 3. Suboptimal assay conditions (pH, temp). 4. Incorrect instrument settings. | 1. Use a fresh enzyme aliquot; run a positive control. 2. Prepare fresh substrate from stock; store stock protected from light at -20°C.[7] 3. Verify buffer pH and reaction temperature.[7] 4. Check Ex/Em wavelengths (~380/460 nm) and gain settings. |
| High Background Signal | 1. Substrate degradation (light exposure, contamination). 2. Autofluorescence from sample components. 3. Contaminated buffer or reagents. | 1. Prepare fresh substrate working solutions for each experiment. 2. Run a "sample-no-substrate" control to quantify sample autofluorescence. 3. Use fresh, high-purity reagents and water. |
| Non-Linear Reaction Curve (Lag Phase or Plateau) | 1. Lag Phase: Temperature not equilibrated. 2. Plateau (Substrate Depletion): Enzyme concentration is too high. 3. Plateau (Enzyme Inactivation): Enzyme is unstable under assay conditions. | 1. Ensure the plate and reagents are pre-warmed to the assay temperature.[7] 2. Reduce the enzyme concentration. 3. Check enzyme stability in the assay buffer over the time course of the experiment. |
Conclusion
This compound is a valuable tool for the specific and sensitive detection of protease activity. However, its effective use is not merely a matter of following a protocol. As demonstrated, achieving reliable and trustworthy data requires a deep understanding of the assay's principles, careful optimization of experimental conditions, and the implementation of a comprehensive, self-validating system of controls. By embracing this scientific rigor, researchers can confidently employ H-Thr-AMC to elucidate the complex roles of proteases in health and disease, paving the way for new diagnostic and therapeutic innovations.
References
-
Isca Biochemicals. Ac-DEVD-AMC | 169332-61-0 | Fluorogenic substrate for caspase-3. Available from: [Link]
-
Santamaria, S., & Nagase, H. (2018). Measurement of Protease Activities Using Fluorogenic Substrates. Methods in Molecular Biology, 1731, 107–122. Available from: [Link]
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Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Available from: [Link]
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H-Thr-AMC as a Fluorogenic Probe for Enzyme Activity: A Technical Guide
<_ 2>
Introduction: Illuminating Protease Activity with Fluorogenic Probes
In the intricate landscape of cellular signaling and disease progression, proteases play a pivotal role. These enzymes, which catalyze the cleavage of peptide bonds, are fundamental to a vast array of biological processes. Consequently, the ability to accurately measure their activity is paramount in both basic research and drug development. Fluorogenic assays have emerged as a highly sensitive and precise method for determining enzyme-substrate reactions.[1] This guide focuses on a specific and valuable tool in the researcher's arsenal: H-Thr-AMC, a fluorogenic substrate designed to probe the activity of enzymes that recognize and cleave after a threonine residue.
The core principle behind fluorogenic peptide substrates like H-Thr-AMC lies in the elegant mechanism of fluorescence quenching and de-quenching.[2] The substrate consists of a peptide sequence, in this case, terminating with threonine, conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). In this conjugated state, the fluorescence of AMC is suppressed.[2][3] Upon enzymatic cleavage of the amide bond between the threonine and the AMC molecule, the fluorophore is liberated.[4][5] This release from the quenching effect results in a significant and measurable increase in fluorescence, a signal directly proportional to the rate of enzyme activity.[3]
This technical guide will provide an in-depth exploration of H-Thr-AMC, from its fundamental mechanism of action to practical, field-proven protocols for its application. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for your research endeavors.
Mechanism of Action: The Molecular Light Switch
The utility of H-Thr-AMC as a fluorogenic probe is centered on a finely tuned molecular interaction. The substrate is designed to be a target for proteases with a specificity for cleaving the peptide bond C-terminal to a threonine residue.
The process can be visualized as a molecular light switch:
-
"Off" State (Substrate Intact): The H-Thr-AMC molecule, in its uncleaved form, is essentially non-fluorescent. The electronic properties of the peptide bond between threonine and the AMC group effectively quench the intrinsic fluorescence of the AMC moiety.
-
Enzymatic Recognition and Cleavage: The protease of interest recognizes the threonine residue as its target. It binds to the substrate and catalyzes the hydrolysis of the amide bond linking the threonine to the AMC.
-
"On" State (Fluorophore Released): The cleavage event liberates the free 7-amino-4-methylcoumarin (AMC).[4] Freed from the quenching effect of the attached peptide, the AMC molecule can now fluoresce intensely upon excitation at the appropriate wavelength.
The rate of the increase in fluorescence is directly proportional to the rate of substrate cleavage, and thus, to the activity of the enzyme under investigation.
Caption: Enzymatic cleavage of H-Thr-AMC releases fluorescent AMC.
Experimental Protocols: A Step-by-Step Guide to Robust Data
The success of any enzyme assay hinges on meticulous planning and execution. The following protocol provides a detailed framework for utilizing H-Thr-AMC. It is crucial to remember that this is a template; optimization of buffer conditions, enzyme concentration, and substrate concentration is essential for each specific enzyme and experimental setup.[6]
Essential Materials and Reagents
-
H-Thr-AMC Substrate: Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO.[6] Store at -20°C, protected from light.
-
Enzyme of Interest: Purified or in a biological sample (e.g., cell lysate).
-
Assay Buffer: The composition is critical and enzyme-dependent. A common starting point for many proteases is a buffer containing 50 mM Tris at pH 8.0 and 100 mM NaCl.[4] For cysteine proteases, a buffer like 100 mM sodium acetate at pH 5.5 with the addition of a reducing agent like DTT is often used.[4]
-
96-well Black Microplate: Black plates are essential to minimize background fluorescence and light scattering.
-
Fluorescence Microplate Reader: Capable of excitation at approximately 360-380 nm and emission detection at around 460 nm.[6][7]
-
Free 7-Amino-4-methylcoumarin (AMC): For generating a standard curve to quantify the amount of cleaved substrate.[7][8]
Experimental Workflow
The following workflow is designed for a 96-well plate format, which is amenable to high-throughput screening.
Caption: A streamlined workflow for H-Thr-AMC enzyme assays.
Detailed Protocol
-
Prepare the AMC Standard Curve:
-
Prepare a series of dilutions of free AMC in the assay buffer.
-
Add these standards to wells of the 96-well plate.
-
Measure the fluorescence to generate a standard curve of fluorescence intensity versus AMC concentration. This is crucial for converting your experimental fluorescence units into the concentration of the product formed.[9]
-
-
Assay Setup:
-
Add the assay buffer to all necessary wells of the 96-well plate.
-
Add your enzyme solution to the sample wells.
-
Include appropriate controls:
-
Negative Control (No Enzyme): Assay buffer and substrate only, to measure background fluorescence.
-
Inhibitor Control (Optional): Enzyme, substrate, and a known inhibitor to validate that the observed activity is from your enzyme of interest.
-
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibration.[6]
-
-
Initiate the Reaction:
-
Add the H-Thr-AMC substrate to all wells to start the reaction. The final substrate concentration should be optimized, but a common starting point is in the low micromolar range.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.[6]
-
Data Presentation and Analysis
The raw data will be fluorescence intensity over time.
-
Plot the Data: Plot fluorescence intensity versus time for each well.
-
Determine the Initial Velocity (V₀): Identify the initial linear portion of the curve and calculate the slope. This slope represents the rate of fluorescence increase.[6]
-
Calculate Enzyme Activity: Using the slope from your AMC standard curve, convert the rate of fluorescence increase (RFU/min) into the rate of product formation (e.g., nmol of AMC/min).
| Parameter | Typical Range | Considerations |
| H-Thr-AMC Concentration | 1 - 50 µM | Should be optimized; ideally at or below the Michaelis constant (Km) for initial rate studies. |
| Enzyme Concentration | Varies | Should be in a range that produces a linear increase in fluorescence over the desired time course. |
| Excitation Wavelength | 360 - 380 nm | Consult your instrument's specifications for optimal settings. |
| Emission Wavelength | ~460 nm | Consult your instrument's specifications for optimal settings. |
| Temperature | 25 - 37 °C | Should be optimal for the enzyme being studied and kept constant.[6] |
| pH | 5.5 - 8.5 | Highly dependent on the specific enzyme.[4][6] |
Applications in Research and Drug Development
The ability to precisely quantify the activity of threonine-cleaving proteases makes H-Thr-AMC a valuable tool in several areas:
-
Enzyme Characterization: Determining the kinetic parameters (Km and kcat) of purified enzymes.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors is a cornerstone of modern drug discovery.[10][11][12] Fluorogenic assays are well-suited for this purpose due to their sensitivity and compatibility with automated systems.
-
Investigating Biological Pathways: Studying the role of specific proteases in complex biological processes, such as apoptosis, where caspase-like proteases with specific cleavage preferences are involved.[7][13][14][15]
-
Disease Diagnosis and Prognosis: In some instances, the activity levels of certain proteases in biological fluids or tissues can serve as biomarkers for disease.
Scientific Integrity and Trustworthiness: Ensuring Self-Validating Systems
To ensure the reliability and reproducibility of your results, it is imperative to build a self-validating experimental system.
-
Linearity of Response: The rate of the reaction should be linear with respect to both time and enzyme concentration.[16] If the reaction rate decreases over time, it may indicate substrate depletion or enzyme instability.
-
Substrate Specificity: While H-Thr-AMC is designed for threonine-specific proteases, it is good practice to test for potential off-target cleavage by other proteases that may be present in your sample, especially when working with complex biological mixtures. This can be achieved by using a panel of substrates with different amino acids at the P1 position.
-
Instrument Calibration: Regularly calibrate your fluorescence plate reader to ensure accurate and consistent measurements.
-
Proper Controls: The inclusion of appropriate positive and negative controls in every experiment is non-negotiable for data validation.
References
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Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]
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Zhang, J. H., et al. (2009). Development and validation of a fluorogenic assay to measure separase enzyme activity. Analytical Biochemistry, 393(2), 249–255. [Link]
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Muthana, K. N., et al. (2021). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. Molecules, 26(11), 3328. [Link]
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Ihssen, J., et al. (2021). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. ResearchGate. [Link]
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Bosch, M., & Franklin-Tong, V. E. (2007). Temporal and spatial activation of caspase-like enzymes induced by self-incompatibility in Papaver pollen. Proceedings of the National Academy of Sciences, 104(46), 18327–18332. [Link]
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Zhang, J. H., et al. (2009). Development and validation of a fluorogenic assay to measure separase enzyme activity. PubMed. [Link]
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He, R., & Xing, D. (2008). Plant caspase-like proteases in plant programmed cell death. Journal of Integrative Plant Biology, 50(8), 927–935. [Link]
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Zhang, H., et al. (2004). Real-Time Detection of Caspase-3-Like Protease Activation in Vivo Using Fluorescence Resonance Energy Transfer during Plant Programmed Cell Death Induced by Ultraviolet C Overexposure. Plant Physiology, 136(4), 4025–4034. [Link]
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The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]
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Salvesen, G. S., & Dixit, V. M. (1999). Caspase activation: the induced-proximity model. Proceedings of the National Academy of Sciences, 96(20), 10964–10967. [Link]
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Fields, G. B. (2001). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 151, 147–159. [Link]
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iGEM. (2017). AMC standard curve assay protocol. [Link]
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Mokin, M., et al. (2023). Thrombogenicity assessment of surface-modified flow diverters: the impact of different surface modification strategies on thrombin generation in an acute in vitro test. Journal of NeuroInterventional Surgery, 15(11), 1130–1135. [Link]
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de Kort, M., et al. (2012). Fluorogenic peptide-based substrates for monitoring thrombin activity. ChemMedChem, 7(10), 1799–1808. [Link]
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Li, A. P. (2020). Current status and future directions of high-throughput ADME screening in drug discovery. Drug Discovery Today, 25(1), 153–159. [Link]
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Iwamoto, K., et al. (2021). Identification of novel splice variants of the MME gene and their dominant expression in human neuronal and epithelial cells. Journal of Biochemistry, 170(3), 323–333. [Link]
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Bakhtiar, R. (2022). Advances in high-throughput mass spectrometry in drug discovery. EMBO Reports, 23(12), e56178. [Link]
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Young, G. C., & Croft, M. Y. (2023). AMS in drug development: Exploring the current utility of AMS and future opportunities for absolute bioavailability and ADME investigations. Drug Metabolism and Disposition, 51(10), 1323–1334. [Link]
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Li, M., et al. (2023). Data Augmentation and Time–Frequency Joint Attention for Underwater Acoustic Communication Modulation Classification. Journal of Marine Science and Engineering, 11(7), 1365. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Fluorometric Detection of Caspase-3 Activity Using a Cleavable AMC-Peptide Substrate
Audience: Researchers, scientists, and drug development professionals engaged in apoptosis research and high-throughput screening.
Foundational Principles: Understanding Apoptosis and Caspase-3
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] This intricate process is executed by a family of cysteine proteases known as caspases.[3][4] Caspases exist as inactive zymogens (proenzymes) and are activated through a proteolytic cascade.[5] This cascade is broadly divided into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, -6, -7).[6]
Caspase-3 is widely considered the primary executioner caspase.[5][7] Its activation, triggered by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, marks a point of no return in the apoptotic process.[5][8] Once activated, caspase-3 cleaves a multitude of cellular proteins, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[1][9][10] Therefore, the quantitative measurement of caspase-3 activity serves as a reliable and critical biomarker for apoptosis.[4]
The Assay at its Core: Mechanism of Fluorometric Detection
The assay described herein leverages a highly specific, fluorogenic peptide substrate to quantify caspase-3 activity. While the topic specified an "L-Threonine" based substrate, the scientifically established and validated substrate for this assay is N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC) .[3][9] The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) mimics the cleavage site in PARP and is recognized with high specificity by activated caspase-3.[1][9]
In its intact form, the Ac-DEVD-AMC substrate is minimally fluorescent. The 7-amido-4-methylcoumarin (AMC) fluorophore is quenched by the attached peptide. Upon incubation with a biological sample containing active caspase-3, the enzyme cleaves the substrate between the aspartate (D) residue and the AMC molecule.[9][11] This cleavage event liberates the free AMC, which exhibits strong blue-to-green fluorescence when excited by light at approximately 360-380 nm, with an emission peak around 440-460 nm.[3][9][12] The intensity of this fluorescence is directly proportional to the amount of active caspase-3 in the sample.[1]
Caspase-3 Activation and Substrate Cleavage Pathway
Caption: Caspase-3 activation via extrinsic and intrinsic pathways leading to substrate cleavage.
Experimental Design: Materials, Reagents, and Controls
A robust and reliable assay requires careful preparation of reagents and the inclusion of appropriate controls.
Materials Required
-
Black, clear-bottom 96-well microplates (essential for minimizing background fluorescence and crosstalk)[13]
-
Fluorescence microplate reader with filters for Ex/Em = 360-380 nm/440-460 nm[9][14]
-
Refrigerated microcentrifuge
-
Standard laboratory pipettes and sterile tips
-
Ice bucket and ice
-
Purified, active recombinant caspase-3 (for positive control)[2]
-
Caspase-3 specific inhibitor, e.g., Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-aldehyde)[3][9]
Reagent Preparation & Composition
| Reagent | Component | Concentration | Purpose |
| 1X Lysis Buffer | HEPES, pH 7.4 | 50 mM | Buffering agent to maintain physiological pH. |
| CHAPS or Triton X-100 | 0.1 - 1% | Non-ionic detergent to lyse cell membranes.[3][9] | |
| Dithiothreitol (DTT) | 5 mM | Reducing agent to maintain caspase cysteine residues in an active state.[9][15] | |
| EDTA | 2 mM | Chelates divalent cations that can inhibit protease activity.[3] | |
| 1X Assay Buffer | HEPES, pH 7.4 | 20 mM | Optimal buffering for caspase activity.[3] |
| Glycerol | 10% | Stabilizes the enzyme during the assay.[9] | |
| DTT | 2 mM | Maintains a reducing environment for the enzyme.[9] | |
| Substrate Stock | Ac-DEVD-AMC | 10 mM | Stored in DMSO at -20°C.[3] |
| AMC Standard | 7-amino-4-methylcoumarin | 10 mM | Stored in DMSO at -20°C for generating a standard curve.[3] |
Expert Tip: Always prepare fresh 1X Lysis and Assay buffers containing DTT immediately before use. DTT is prone to oxidation in solution, and its efficacy diminishes over time.[15]
Step-by-Step Protocols for Assay Execution
The following protocols provide a comprehensive workflow for measuring caspase-3 activity from cell culture to final data analysis.
Experimental Workflow Overview
Caption: A streamlined workflow for the fluorometric caspase-3 assay.
Protocol 1: Preparation of Cell Lysates
This step is critical for efficiently extracting active caspases from your experimental samples.
For Adherent Cells:
-
Induce apoptosis in cells cultured in appropriate vessels (e.g., 6-well plates). Include a non-induced control group.
-
Aspirate the culture medium. Apoptotic cells may detach, so it is advisable to collect the medium, centrifuge it, and combine the pelleted cells with the adherent population.[16]
-
Wash the adherent cells once with ice-cold PBS.
-
Completely remove the PBS and add an appropriate volume of ice-cold 1X Lysis Buffer (e.g., 100 µL per 10^7 cells).[17]
-
Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Proceed to step 3 below.
For Suspension Cells:
-
Induce apoptosis in your cell culture. Concurrently, maintain a non-induced control culture.
-
Pellet the cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[3] Discard the supernatant.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold 1X Lysis Buffer (e.g., 100 µL per 10^7 cells).[17]
-
Incubate the lysate on ice for 15-20 minutes to ensure complete lysis.[17]
-
Clarify the lysate by centrifuging at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[17]
-
Carefully transfer the supernatant, which contains the cytosolic proteins including caspases, to a new pre-chilled tube. This is your sample for the assay.
-
Determine the protein concentration of the lysate using a detergent-compatible method (e.g., BCA assay). This allows for normalization of caspase activity to the total protein amount.
Protocol 2: Generation of the AMC Standard Curve
A standard curve is essential for converting relative fluorescence units (RFU) into an absolute amount of cleaved substrate, ensuring the self-validating nature of the protocol.
-
Prepare a 100 µM AMC solution by diluting the 10 mM AMC stock in 1X Assay Buffer.
-
In a 96-well black plate, perform serial dilutions to create a range of standards (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5 µM).[3]
-
Adjust the final volume in each well to 100 µL with 1X Assay Buffer.
-
Read the fluorescence of the standard curve plate at the same time as the experimental samples.
Protocol 3: Caspase-3 Activity Assay (96-Well Plate Format)
-
Plate Setup: In separate wells of a black 96-well plate, add the following:
-
Sample Wells: 50 µL of cell lysate (containing 50-200 µg of total protein).[18]
-
Negative Control: 50 µL of lysate from non-induced cells.
-
Inhibitor Control: 50 µL of lysate from apoptotic cells, pre-incubated for 10-15 minutes with 1 µL of 200 µM Ac-DEVD-CHO inhibitor.[17] This control measures non-specific substrate cleavage.
-
Positive Control: 5-10 µL of diluted active recombinant caspase-3.[17]
-
Reagent Blank: 50 µL of 1X Lysis Buffer without any cell lysate.
-
-
Reaction Mix Preparation: Prepare a master mix of the reaction buffer. For each reaction, you will need 50 µL of 1X Assay Buffer and 5 µL of 200 µM Ac-DEVD-AMC substrate (final concentration 20 µM).[9]
-
Initiate Reaction: Add 55 µL of the reaction mix to each well. The total volume should be approximately 105 µL.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18] The optimal incubation time may vary depending on the cell type and apoptosis inducer, and may require empirical determination.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[9]
Data Interpretation and Troubleshooting
Calculating Caspase-3 Activity
-
Plot the fluorescence values (RFU) of the AMC standards against their known concentrations (µM) to generate a standard curve.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is RFU and 'x' is the AMC concentration.
-
Subtract the RFU value of the reagent blank from all experimental readings.
-
For each sample, use the corrected RFU value and the standard curve equation to calculate the concentration of AMC released.
-
Activity is often expressed as pmol of AMC released per minute per µg of protein. The results are typically presented as a "fold increase" in caspase-3 activity in the treated sample compared to the non-induced control.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Autofluorescence from cell lysate or compounds.- Plate type (using clear or white plates). | - Run a lysate-only control (no substrate) to measure intrinsic fluorescence.- Always use black-walled plates.[13] |
| Low or No Signal in Apoptotic Samples | - Insufficient apoptosis induction or incorrect time point.- Inactive DTT in buffers.- Low protein concentration in lysate.- Caspase-3 is not activated in your specific apoptotic pathway. | - Perform a time-course experiment to find the peak of caspase activation.- Prepare fresh buffers with DTT immediately before use.[15]- Increase the amount of cell lysate per well.- Confirm apoptosis using an alternative method (e.g., Annexin V staining). |
| High Signal in Negative Control | - Spontaneous cell death in control culture.- Non-specific protease activity. | - Ensure control cells are healthy and not overgrown.- Check the inhibitor control. If the signal is also high, non-specific cleavage is occurring. Optimize lysis buffer. |
| High Variability Between Replicates | - Inaccurate pipetting.- Air bubbles in wells.- Incomplete cell lysis. | - Use calibrated pipettes and be careful with technique.- Ensure no bubbles are present before reading the plate.- Ensure adequate incubation time on ice during the lysis step. |
References
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Wikipedia. (n.d.). Caspase 3. Retrieved from [Link]
- Kumar, S., & Kumar, V. (2003). Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line. Apoptosis, 8(4), 363-70.
-
ScienceDirect. (n.d.). Caspase-3 activation. Retrieved from [Link]
-
AnaSpec. (n.d.). EnzoLyte™ AMC Caspase-3 Assay Kit. Retrieved from [Link]
-
Bio-Rad. (n.d.). Instructions for Using Caspase Substrates and Inhibitors. Retrieved from [Link]
-
Assay Genie. (2023). Cleaved Caspase-3 and Apoptosis. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Retrieved from [Link]
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UBPBio. (n.d.). Ub-AMC. Retrieved from [Link]
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JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence intensity as a function of time of released AMC. Retrieved from [Link]
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Fluorometric assay protocol using H-Thr-AMC
Application Notes and Protocols
Topic: Fluorometric Assay Protocol for Protease Activity using H-Thr-AMC
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Quantifying Protease Activity Using the Fluorogenic Substrate H-Thr-AMC
Introduction: The Principle and Power of AMC-Based Fluorogenic Assays
In the landscape of drug discovery and biochemical research, the precise measurement of enzyme activity is paramount. Fluorometric assays employing 7-amino-4-methylcoumarin (AMC) substrates represent a highly sensitive and continuous method for characterizing protease activity.[1] The core principle lies in a phenomenon of fluorescence quenching. The AMC fluorophore, when conjugated to the C-terminus of a peptide or a single amino acid via an amide bond, is non-fluorescent.[2] Upon enzymatic cleavage of this bond, the free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored in real-time.
This guide provides a detailed protocol for utilizing H-Thr-AMC (L-Threonyl-7-amino-4-methylcoumarin), a specific substrate designed for measuring the activity of proteases that recognize and cleave after a threonine residue at the P1 position, such as certain aminopeptidases. We will delve into the fundamental principles, step-by-step experimental procedures, data analysis, and critical considerations for assay validation to ensure the generation of robust and reliable data.
The Core Mechanism: Enzymatic Release of AMC
The H-Thr-AMC substrate is a simple yet elegant tool. The threonine residue serves as the recognition motif for the target enzyme. When the enzyme cleaves the amide bond linking threonine to the AMC molecule, the quenching effect is eliminated, and the solution emits a strong fluorescence signal upon excitation.
Caption: Enzymatic cleavage of H-Thr-AMC liberates the fluorescent AMC moiety.
The intensity of the emitted light is directly proportional to the concentration of liberated AMC, which, in turn, is a direct measure of the enzyme's catalytic activity. This linear relationship forms the basis for quantifying enzyme kinetics and inhibition.
Essential Materials and Reagent Preparation
Success in any enzymatic assay begins with meticulous preparation. Ensure all reagents are of high purity and stored correctly.
Equipment and Consumables
-
Fluorescence microplate reader with excitation/emission filters for ~360 nm and ~460 nm.
-
Black, flat-bottom 96-well or 384-well microplates (black plates are essential to minimize background fluorescence and light scattering).[3]
-
Calibrated single and multichannel pipettes.
-
Reagent reservoirs.
-
Standard laboratory consumables (tubes, tips, etc.).
Reagents
-
H-Thr-AMC Substrate: Typically supplied as a lyophilized powder.
-
7-Amino-4-methylcoumarin (AMC): Used as a reference standard for quantification.
-
Dimethyl Sulfoxide (DMSO): High-purity, anhydrous grade for dissolving substrate and standard.
-
Assay Buffer: The choice of buffer is critical and enzyme-dependent. A common starting point is 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.01% Brij-35. The buffer may require specific co-factors (e.g., ZnCl₂, CaCl₂) or reducing agents (e.g., DTT) depending on the enzyme class.[4][5]
-
Enzyme Stock Solution: Purified enzyme of known concentration.
-
Test Compounds/Inhibitors: For screening applications.
Preparation of Stock Solutions
-
10 mM H-Thr-AMC Stock: Dissolve the required amount of H-Thr-AMC in 100% DMSO. For example, for a compound with a MW of 291.3 g/mol , dissolve 2.91 mg in 1 mL of DMSO. Store in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
-
1 mM AMC Standard Stock: Dissolve the required amount of AMC in 100% DMSO. For example, for AMC with a MW of 175.19 g/mol , dissolve 1.75 mg in 10 mL of DMSO. Store under the same conditions as the substrate stock.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock to the desired working concentration in cold assay buffer. Keep the enzyme on ice at all times to maintain its activity.[4]
Experimental Protocols
This section provides step-by-step methodologies for generating a standard curve, measuring enzyme activity, and screening for inhibitors.
Protocol 1: Generating an AMC Standard Curve
Rationale: To accurately quantify enzyme activity, the relative fluorescence units (RFU) generated in the assay must be converted into the molar amount of product (AMC) formed. This is achieved by creating a standard curve with known concentrations of free AMC.
-
Prepare AMC Dilutions: Perform a serial dilution of the 1 mM AMC stock solution in assay buffer. An example dilution series is provided in the table below.
Standard Concentration (µM) Volume of 100 µM AMC Intermediate Stock (µL) Volume of Assay Buffer (µL) S1 25.0 50 150 S2 12.5 100 of S1 100 S3 6.25 100 of S2 100 S4 3.13 100 of S3 100 S5 1.56 100 of S4 100 S6 0.78 100 of S5 100 S7 0.39 100 of S6 100 S8 (Blank) 0 0 200 -
Plate Setup: Add 100 µL of each standard dilution to triplicate wells of a black 96-well plate.
-
Fluorescence Measurement: Read the plate on a microplate reader using an excitation wavelength of ~354-380 nm and an emission wavelength of ~442-460 nm.[5]
-
Data Analysis: Subtract the average RFU of the blank (S8) from all other standards. Plot the background-subtracted RFU values against the corresponding AMC concentration (µM). Perform a linear regression to obtain the slope of the line (RFU/µM). This slope is your conversion factor.
Protocol 2: Enzyme Activity Assay (Kinetic Mode)
Rationale: This protocol measures the initial reaction velocity (V₀), which is crucial for accurate kinetic analysis. The reaction is monitored continuously over time.
-
Plate Layout: Design your plate to include all necessary controls.
-
No Enzyme Control: 50 µL Assay Buffer + 50 µL Substrate Working Solution.
-
No Substrate Control: 50 µL Enzyme Working Solution + 50 µL Assay Buffer.
-
Test Reaction: 50 µL Enzyme Working Solution + 50 µL Substrate Working Solution.
-
-
Reagent Preparation:
-
Prepare the Enzyme Working Solution at 2X the final desired concentration in assay buffer.
-
Prepare the Substrate Working Solution at 2X the final desired concentration in assay buffer. A good starting point is a concentration equal to the enzyme's Km, if known. If not, 10-50 µM is a common range.
-
-
Assay Execution:
-
Add 50 µL of the 2X Enzyme Working Solution (or buffer for "No Enzyme" controls) to the appropriate wells.
-
Place the plate in the microplate reader and allow it to equilibrate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding 50 µL of the 2X Substrate Working Solution to all wells.
-
Immediately begin reading the fluorescence kinetically. Record data every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each well, plot RFU versus time (minutes).
-
Identify the linear portion of the curve (the initial velocity, V₀).
-
Calculate the slope of this linear portion (ΔRFU/min).
-
Convert this rate to molar units using the slope from the AMC standard curve: Activity (µM/min) = (ΔRFU/min) / (Slope from Standard Curve)
-
Protocol 3: Inhibitor Screening and IC₅₀ Determination
Rationale: This workflow is used to identify and characterize compounds that inhibit the target enzyme's activity.
-
Compound Preparation: Prepare serial dilutions of your test compounds in assay buffer containing a constant, low percentage of DMSO (e.g., 1-2%) to ensure solubility without affecting enzyme activity.
-
Assay Setup (Pre-incubation):
-
Add 50 µL of 2X Enzyme Working Solution to the wells.
-
Add 25 µL of 4X test compound dilutions (or vehicle for 100% activity control).
-
Incubate for a set period (e.g., 15-30 minutes) at the assay temperature to allow the compound to bind to the enzyme.
-
-
Initiate Reaction: Add 25 µL of 4X Substrate Working Solution to all wells.
-
Measurement: Read the plate in either kinetic or endpoint mode. For endpoint, let the reaction proceed for a fixed time (e.g., 30 minutes) within the linear range, then stop the reaction (e.g., with a strong acid, though this can affect fluorescence) and read the final RFU. Kinetic is generally preferred.
-
Data Analysis:
-
Calculate the reaction rate for each compound concentration.
-
Determine the percent inhibition: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Assay Validation and Critical Considerations for Data Integrity
A protocol's trustworthiness is defined by its robustness and awareness of potential artifacts.[6][7]
The Inner Filter Effect (IFE)
At high concentrations, the substrate or the fluorescent product can absorb the excitation or emission light, leading to a non-linear and artificially low fluorescence signal.[8][9] This is a significant source of error in fluorescence assays.[10]
-
Mitigation:
-
Work with substrate concentrations where the total absorbance at the excitation and emission wavelengths is low (typically < 0.1).
-
Always generate an AMC standard curve under the exact buffer and plate conditions as your assay.
-
If high concentrations are unavoidable, mathematical correction factors may be applied.[11][12]
-
Compound Interference
Test compounds can interfere with the assay in several ways:
-
Autofluorescence: The compound itself may be fluorescent at the assay wavelengths. Always run a control with the compound and substrate but no enzyme.
-
Fluorescence Quenching: The compound may directly quench the fluorescence of free AMC.[13] This can be tested by adding the compound to a known concentration of free AMC and observing any decrease in signal.
Enzyme Kinetics and Substrate Concentration
The relationship between reaction rate and substrate concentration is described by Michaelis-Menten kinetics.[14][15] For inhibitor screening, it is crucial to use a substrate concentration at or below the Michaelis constant (Kₘ). Using a substrate concentration far above the Kₘ will make it difficult for competitive inhibitors to bind, leading to an artificially high IC₅₀ value.
Integrated Experimental Workflow
The following diagram illustrates a comprehensive workflow for inhibitor screening, incorporating all necessary controls and validation steps.
Caption: High-level workflow for inhibitor screening using the H-Thr-AMC assay.
References
-
ResearchGate. (2017). How inner filter effect affect fluorescence quenching. [Link]
-
ResearchGate. (2014). What is the inner filter effect in fluorescence spectroscopy quenching?. [Link]
- Blog. (2025).
-
Horiba. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. [Link]
-
ACS Publications. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. [Link]
-
NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
-
PubMed Central. (n.d.). A Practical Guide to Immunoassay Method Validation. [Link]
-
European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]
-
FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
AACC. (n.d.). Molecular Diagnostic Assay Validation. [Link]
-
Journal of Biological Chemistry. (n.d.). Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme. [Link]
-
iGEM. (2017). AMC standard curve assay protocol. [Link]
-
ResearchGate. (n.d.). Caspase-1 exhibits greater promiscuity toward synthetic substrates than.... [Link]
-
NIH. (n.d.). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. [Link]
-
PubMed Central. (n.d.). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. [Link]
-
AnaSpec. (2017). SensoLyte AMC Caspase Substrate Sampler Kit Fluorimetric. [Link]
-
YouTube. (2022). Fluorometric Assay Kit Experimental Operation Guide. [Link]
-
UBPBio. (n.d.). Proteasome Activity Fluorometric Assay Kit II. [Link]
-
TeachMe Physiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]
-
YouTube. (2015). Biochemistry 9.2: Enzyme kinetics part 1. [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. [Link]
-
ACS Publications. (n.d.). Kinetic Characterization of the Chymotryptic Activity of the 20S Proteasome. [Link]
-
PubMed. (n.d.). Fluorogenic peptide-based substrates for monitoring thrombin activity. [Link]
-
PubMed Central. (n.d.). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. [Link]
-
Oxford Academic. (n.d.). ACCEPTED MANUSCRIPT. [Link]
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- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 10. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 15. Enzyme kinetics - Wikipedia [en.wikipedia.org]
High-Throughput Screening for Modulators of Proteasome Activity Using L-Threonine 7-amido-4-methylcoumarin
Senior Application Scientist: Dr. Evelyn Reed
Introduction: Unlocking the Proteasome's Potential in Drug Discovery
The 26S proteasome is a sophisticated and essential multi-catalytic protease complex within eukaryotic cells, playing a central role in protein homeostasis by degrading ubiquitinated proteins.[1][2] Its intricate involvement in regulating key cellular processes—such as cell cycle progression, signal transduction, and apoptosis—has positioned it as a critical target for therapeutic intervention, particularly in oncology and inflammatory diseases. The proteasome possesses three distinct proteolytic activities, often described as chymotrypsin-like, trypsin-like, and caspase-like, each attributed to different catalytic β-subunits within the 20S core particle.[3][4] The active sites of these subunits are N-terminal threonine residues.[5]
This application note details a robust, high-throughput screening (HTS) assay for the identification of modulators of the proteasome's caspase-like activity using the fluorogenic substrate, L-Threonine 7-amido-4-methylcoumarin (L-Thr-AMC). This substrate is designed to be specifically cleaved by the caspase-like (β1) subunit of the proteasome, which exhibits a preference for cleaving after acidic amino acid residues. Upon cleavage of the amide bond linking L-Threonine to the fluorescent reporter, 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable increase in fluorescence. This "turn-on" fluorescent signal provides a sensitive and direct measure of enzymatic activity, making it highly amenable to HTS formats.
Principle of the Assay
The assay is founded on the enzymatic hydrolysis of the non-fluorescent substrate L-Thr-AMC by the active proteasome. The catalytic threonine residue of the proteasome's β1 subunit attacks the carbonyl group of the amide bond in the substrate. This leads to the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.
The fluorescence intensity of the liberated AMC is directly proportional to the proteasome's caspase-like activity. The reaction can be monitored kinetically or as an endpoint measurement using a fluorescence plate reader.
Caption: Enzymatic cleavage of L-Thr-AMC by the proteasome.
The Ubiquitin-Proteasome Signaling Pathway
The activity of the 26S proteasome is the culmination of the ubiquitin-proteasome pathway, a major route for controlled protein degradation. This pathway involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[6][7][8] The E3 ligase provides substrate specificity by recognizing and binding to the target protein, facilitating the transfer of a polyubiquitin chain to the substrate. This polyubiquitinated protein is then recognized by the 19S regulatory particle of the 26S proteasome, unfolded, and translocated into the 20S core particle for degradation.[1][2]
Caption: Overview of the Ubiquitin-Proteasome Pathway.
Materials and Methods
Reagents and Equipment
-
This compound (L-Thr-AMC): (Supplier to be identified by the researcher)
-
Purified 20S or 26S Proteasome: (e.g., from human erythrocytes or a commercial supplier)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT (add fresh). For 26S proteasome, include 1 mM ATP.
-
Proteasome Inhibitor (Positive Control for Inhibition): MG-132 or Bortezomib.
-
7-Amino-4-methylcoumarin (AMC) Standard: For generating a standard curve.
-
DMSO: For dissolving substrate and inhibitor.
-
384-well, black, flat-bottom plates.
-
Fluorescence microplate reader: With excitation at ~360-380 nm and emission at ~440-460 nm.
-
Multichannel pipettes and/or automated liquid handling system.
Experimental Protocol: HTS for Proteasome Inhibitors
This protocol is designed for a 384-well plate format and can be adapted for screening for either inhibitors or activators of the proteasome's caspase-like activity.
Caption: High-Throughput Screening workflow for proteasome modulators.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of L-Thr-AMC in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the proteasome inhibitor (e.g., MG-132) in DMSO (e.g., 10 mM).
-
Prepare a stock solution of AMC standard in DMSO (e.g., 1 mM).
-
On the day of the assay, thaw all reagents and keep them on ice. Prepare fresh assay buffer.
-
-
Assay Plate Preparation:
-
Dispense test compounds and controls into the wells of a 384-well plate. Typically, a final compound concentration of 10 µM is a good starting point.
-
Test wells: Add test compounds.
-
Negative control (100% activity): Add DMSO.
-
Positive control (0% activity): Add a known proteasome inhibitor (e.g., MG-132 at a final concentration of 10 µM).
-
-
-
Enzyme Addition:
-
Dilute the purified proteasome to the desired working concentration in pre-warmed assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Add the diluted proteasome solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Measurement:
-
Prepare the L-Thr-AMC substrate solution by diluting the stock in pre-warmed assay buffer. The final substrate concentration should be at or below the Km value to maximize sensitivity for competitive inhibitors. A typical starting concentration is 10-50 µM.
-
Add the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a pre-warmed fluorescence plate reader and begin kinetic measurements (e.g., read every minute for 30-60 minutes) at Ex/Em of ~380/460 nm.
-
AMC Standard Curve
To convert relative fluorescence units (RFU) to the concentration of the product formed, a standard curve with known concentrations of free AMC should be generated.
-
Prepare a serial dilution of the AMC stock solution in assay buffer in a separate plate.
-
Measure the fluorescence of the standards under the same conditions as the assay plate.
-
Plot the fluorescence intensity (RFU) against the AMC concentration and fit a linear regression to determine the slope. This slope can be used to convert the rate of change in RFU/min to pmol of AMC/min.
Data Analysis and Assay Validation
Calculation of Enzyme Activity
The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve (RFU vs. time). The percent inhibition for each test compound can be calculated using the following formula:
% Inhibition = 100 * (1 - (Rate_sample - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
Assay Quality Control: Z'-Factor and Signal-to-Background Ratio
The robustness and suitability of the assay for HTS are evaluated using the Z'-factor and the signal-to-background (S/B) ratio.[9][10][11][12][13][14][15]
-
Z'-Factor: This metric assesses the separation between the positive and negative controls, taking into account the variability of the data.[10][11][12][15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[11][14]
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Signal-to-Background (S/B) Ratio: This provides a measure of the dynamic range of the assay.[13][16] A higher S/B ratio is generally desirable.
S/B = Mean_negative_control / Mean_positive_control
| Parameter | Formula | Acceptable Range for HTS |
| Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | 0.5 to 1.0 |
| Signal-to-Background | Mean_neg / Mean_pos | > 5 (assay dependent) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescent compounds, contaminated reagents. | Screen compounds for autofluorescence. Use high-purity reagents. |
| Low signal-to-background ratio | Insufficient enzyme activity, suboptimal substrate concentration. | Optimize enzyme and substrate concentrations. Check buffer components. |
| High well-to-well variability | Pipetting errors, temperature gradients across the plate. | Use calibrated pipettes or automated liquid handlers. Ensure uniform plate incubation. |
| Non-linear reaction kinetics | Substrate depletion, enzyme instability. | Use a lower enzyme concentration or a shorter assay time. Ensure DTT is fresh. |
Conclusion
The HTS assay protocol described herein, utilizing this compound, provides a sensitive and reliable method for identifying and characterizing modulators of the proteasome's caspase-like activity. The simplicity of the "mix-and-read" format, coupled with robust statistical validation metrics, makes this assay highly suitable for large-scale screening campaigns in academic and industrial drug discovery settings. The insights gained from such screens have the potential to accelerate the development of novel therapeutics targeting the ubiquitin-proteasome system.
References
-
Schematic diagram of the Ubiquitin-Proteasome System. ResearchGate. Available at: [Link].
-
Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link].
-
On HTS: Z-factor. Available at: [Link].
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link].
-
The ubiquitin proteasome pathway. (A) Simplified model of the ubiquitin... ResearchGate. Available at: [Link].
-
Z-Factor Calculator. PunnettSquare Tools. Available at: [Link].
-
Figure 1, [The ubiquitin-proteasome pathway. The components...]. NCBI Bookshelf. Available at: [Link].
-
Proteasomes: Isolation and Activity Assays. PMC. Available at: [Link].
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link].
-
What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery. Available at: [Link].
-
Understanding Assay Performance Metrics. Indigo Biosciences. Available at: [Link].
-
Z-factor. Wikipedia. Available at: [Link].
-
Ubiquitin-Proteasome Pathway. Creative Diagnostics. Available at: [Link].
-
The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites. PubMed. Available at: [Link].
-
The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites. ResearchGate. Available at: [Link].
-
Activity-Based Profiling of Proteases. Stanford Medicine. Available at: [Link].
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Real-Time Monitoring of Proteolytic Activity in Living Cells Using L-Threonine 7-amido-4-methylcoumarin
Application Note & Protocol
Introduction
The study of protease activity within living cells is fundamental to understanding a vast array of biological processes, from apoptosis and cell signaling to disease progression and immune response.[1] Fluorogenic substrates provide a powerful tool for the real-time, dynamic measurement of specific enzyme activities directly within the cellular environment.[2] L-Threonine 7-amido-4-methylcoumarin (H-Thr-AMC) is a specialized fluorogenic substrate designed for the sensitive detection of proteases and aminopeptidases that exhibit specificity for cleaving peptide bonds C-terminal to a threonine residue.[3]
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using L-Threonine-AMC in live-cell imaging. It is intended for researchers, scientists, and drug development professionals seeking to quantify the activity of threonine-specific proteases in real-time, offering insights into enzyme kinetics, pathway activation, and the efficacy of potential therapeutic inhibitors.
Principle of Detection: From Quenched Substrate to Fluorescent Signal
The utility of L-Threonine-AMC as a reporter for enzyme activity is rooted in its elegant chemical design. The substrate links the L-Threonine amino acid to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), via an amide bond.[3] In this conjugated state, the fluorophore's quantum yield is exceptionally low, rendering the molecule essentially non-fluorescent.[4]
Upon the introduction of the substrate into a biologically active system, such as the cytoplasm of a living cell, it can be recognized and targeted by specific proteases. An enzyme that cleaves after a threonine residue will hydrolyze the amide bond linking it to the AMC molecule. This cleavage event liberates the free AMC fluorophore.[3] Unconjugated AMC is a highly fluorescent molecule that emits a bright blue light when excited by UV light (Ex/Em: ~350 nm / ~440 nm).[5][6] The resultant increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage, providing a real-time quantitative measure of protease activity.
Figure 1. Mechanism of fluorescence activation of L-Threonine-AMC.
Key Features & Specifications
Understanding the substrate's properties is crucial for designing robust experiments. The table below summarizes the key characteristics of L-Threonine-AMC and its fluorescent product, AMC.
| Property | L-Threonine-7-amido-4-methylcoumarin | 7-Amino-4-methylcoumarin (AMC) |
| Molecular Formula | C₁₄H₁₆N₂O₄[7] | C₁₀H₉NO₂[4] |
| Molecular Weight | ~276.29 g/mol [8] | ~175.18 g/mol [6] |
| Appearance | Solid Powder[9] | Solid Powder[10] |
| Fluorescence | Negligible | Strong Blue Fluorescence[11] |
| Excitation (max) | N/A | ~341-354 nm[5][12] |
| Emission (max) | N/A | ~440-460 nm[6][9] |
| Common Solvents | DMSO, DMF[9][10] | DMSO, DMF, Acetone[9][10] |
| Storage Conditions | -20°C, Protect from light[8][13] | 2-8°C or -20°C, Protect from light[9] |
Applications in Live-Cell Imaging and Drug Development
The ability to measure enzymatic activity in real-time within intact cells opens up numerous experimental possibilities.
-
Monitoring Protease Activity Dynamics: Directly visualize and quantify the activation or inhibition of threonine-specific proteases in response to various stimuli, such as growth factors, cellular stress, or drug candidates.
-
Investigating Cellular Pathways: If a threonine-cleaving protease is a known component of a signaling cascade (e.g., certain caspases or cathepsins), H-Thr-AMC can serve as a tool to monitor the downstream effects of that pathway's activation. While DEVD-AMC is the canonical substrate for the key apoptotic executioner caspase-3, other proteases with different specificities are active in various cellular processes.[14][15]
-
High-Throughput Screening (HTS): The assay principle is readily adaptable to multi-well plate formats, enabling the screening of compound libraries to identify novel inhibitors or activators of target proteases, which is invaluable in drug discovery.[1]
Detailed Protocol for Live-Cell Imaging
This protocol provides a step-by-step methodology for labeling live, adherent cells with L-Threonine-AMC and performing kinetic analysis using fluorescence microscopy.
I. Materials and Reagents
-
This compound (e.g., GoldBio, Cat. No. T-235)[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium)
-
Adherent cells cultured on imaging-quality glass-bottom dishes or plates
-
Positive Control (Optional): A known activator of the target protease.
-
Negative Control (Optional): A known inhibitor of the target protease.
-
Phosphate-Buffered Saline (PBS)
II. Reagent Preparation
-
Prepare a 10 mM Stock Solution of L-Threonine-AMC:
-
Rationale: A concentrated stock in an anhydrous solvent like DMSO ensures stability and minimizes the volume of solvent added to cells, preventing toxicity.[9]
-
Calculation: For a 10 mM stock from 1 mg of substrate (MW 276.29), dissolve in 1000 / (10 * 276.29) = 0.362 mL or 362 µL of DMSO.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[8]
-
-
Prepare the Working Imaging Solution:
-
Rationale: The final concentration of the substrate must be optimized to balance signal intensity with potential substrate-induced artifacts or toxicity. A typical starting range is 10-50 µM.
-
Immediately before use, dilute the 10 mM stock solution into pre-warmed (37°C) live-cell imaging medium.
-
Example for 20 µM: Add 2 µL of 10 mM stock solution to 998 µL of imaging medium.
-
III. Experimental Workflow
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- 15. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Measuring protease activity with L-Threonine 7-amido-4-methylcoumarin
An In-Depth Guide to Measuring Protease Activity with L-Threonine 7-amido-4-methylcoumarin
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of this compound (H-Thr-AMC) for the kinetic measurement of protease activity. This fluorogenic substrate is a valuable tool for characterizing enzymes that exhibit specificity for threonine residues at the P1 position.
The following sections detail the biochemical basis of the assay, provide step-by-step protocols for its implementation, and offer guidance on data analysis and troubleshooting. The methodologies described herein are designed to be robust and self-validating, ensuring high-quality, reproducible data for enzyme characterization and inhibitor screening campaigns.
The Principle of Fluorogenic Protease Assays
Fluorogenic assays are a cornerstone of modern enzymology, prized for their high sensitivity and suitability for continuous, real-time measurements.[1][2] The assay described here employs a substrate in which the L-Threonine amino acid is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), via an amide bond.[3]
In its conjugated, uncleaved state, the H-Thr-AMC substrate is essentially non-fluorescent. The electronic properties of the amide bond quench the intrinsic fluorescence of the AMC group. Upon enzymatic action by a specific protease, this amide bond is hydrolyzed. This cleavage event liberates the free AMC fluorophore, which is highly fluorescent.[4][5]
The rate of this reaction can be monitored continuously by measuring the increase in fluorescence intensity over time. This rate is directly proportional to the activity of the protease under the given assay conditions.[5] The fluorescence of free AMC is typically measured with an excitation wavelength in the range of 350-380 nm and an emission wavelength between 440-460 nm.[4][6][7][8]
Caption: Overview of the experimental workflow.
Data Analysis and Interpretation
-
Calculate Initial Velocity (V₀):
-
For each well, plot RFU versus time (in minutes).
-
Identify the initial linear portion of the curve. The reaction rate will slow over time due to substrate depletion or enzyme instability.
-
Calculate the slope of this linear phase using regression analysis. This slope is the initial velocity (V₀) in RFU/min.
-
Average the V₀ from the "No Enzyme" blank wells and subtract this value from the V₀ of all test wells to correct for any background signal increase.
-
-
Convert to Molar Rate:
-
Use the slope from the AMC standard curve to convert the V₀ from RFU/min to a molar rate (e.g., µmol/min).
-
Formula: Activity (µmol/min) = (V₀ [RFU/min]) / (Slope of Standard Curve [RFU/µmol])
-
-
Calculate Specific Activity:
-
To compare the activity of different enzyme preparations, calculate the specific activity, which normalizes the reaction rate to the amount of enzyme used.
-
Formula: Specific Activity (µmol/min/mg) = (Activity [µmol/min]) / (Mass of Enzyme in well [mg])
-
Quantitative Data Summary
| Parameter | Symbol | How to Determine | Unit | Significance |
| Initial Velocity | V₀ | Slope of the linear phase of RFU vs. time plot. | RFU/min | The rate of the reaction before significant substrate depletion. |
| Molar Activity | - | V₀ converted using the AMC standard curve. | µmol/min | The absolute rate of product formation. |
| Specific Activity | - | Molar activity divided by the mass of the enzyme. | µmol/min/mg | A measure of enzyme purity and catalytic efficiency. |
| Michaelis Constant | Kₘ | Plot V₀ vs. [Substrate] and fit to Michaelis-Menten equation. | µM | Substrate concentration at which the reaction rate is half of Vmax. |
| Max Velocity | Vmax | The plateau of the Michaelis-Menten curve. | µmol/min | The maximum rate of reaction at saturating substrate concentrations. |
Troubleshooting Common Issues
Even with a robust protocol, unexpected results can occur. This guide provides solutions to common problems encountered in fluorogenic protease assays. [9][10][11]
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Signal | 1. Inactive enzyme (improper storage, degradation).2. Incorrect instrument settings (wrong Ex/Em wavelengths, low gain).3. Sub-optimal buffer conditions (wrong pH, lack of cofactors). [9] | 1. Use a fresh aliquot of enzyme; verify activity with a known positive control substrate if available.2. Confirm filter/monochromator settings match AMC's spectra (~360/460 nm). Increase gain setting if necessary.<[11]br>3. Perform a buffer optimization matrix (test various pH values and additives). |
| High Background Signal | 1. Autofluorescence from test compounds (in inhibitor screens).2. Contaminated buffer or reagents.3. Use of incorrect microplates (e.g., clear or white plates). [1] | 1. Run a control plate with compounds but no enzyme to quantify their intrinsic fluorescence.<[1]br>2. Use high-purity reagents and filter-sterilize the assay buffer.3. Always use black, opaque-walled microplates to minimize light scatter and bleed-through. |
| Non-Linear Reaction Rate (not due to substrate depletion) | 1. Signal saturation (detector is overloaded).2. Enzyme is unstable under assay conditions.3. Substrate or product inhibition. | 1. Reduce the enzyme concentration or lower the gain setting on the plate reader.<[11][12]br>2. Reduce the assay time or temperature. Consider adding stabilizing agents like BSA or glycerol to the buffer.3. This is a real kinetic effect; analyze only the very initial linear phase or perform a full kinetic analysis to model the inhibition. |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Evaporation from wells, especially at the plate edges.3. Incomplete mixing of reagents upon addition. | 1. Use calibrated pipettes; perform a practice run with dye to check consistency.2. Use an adhesive plate sealer; avoid using the outer wells of the plate if evaporation is a persistent issue.<[11]br>3. Gently mix the plate on an orbital shaker after reagent addition or use pipetting action to mix. |
References
-
UBPBio. (n.d.). Proteasome Activity Fluorometric Assay Kit II. Retrieved from UBPBio website. [Link]
-
Verdoes, M., & Verhelst, S. H. (2016). Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution. Frontiers in Chemistry, 4, 19. [Link]
-
Eurogentec. (n.d.). SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric. Retrieved from Eurogentec website. [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
Ong, I. L. H., & Yang, K.-L. (2017). Recent developments in protease activity assays and sensors. Analyst, 142(10), 1696–1711. [Link]
-
Turk, B. (2006). Fluorescent probes for proteolysis: Tools for drug discovery. Nature Reviews Drug Discovery, 5(9), 785–799. [Link]
-
ResearchGate. (n.d.). Assessing the effects of common buffer conditions on M pro initial rate. Retrieved from ResearchGate. [Link]
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Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]
-
Striebel, F., et al. (2018). Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria. Scientific Reports, 8(1), 1-13. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from PubChem. [Link]
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St. Hilaire, C., et al. (2008). Crude and purified proteasome activity assays are affected by type of microplate. Biological procedures online, 10(1), 8-15. [Link]
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Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from Basicmedical Key. [Link]
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iGEM. (2017). AMC standard curve assay protocol. Retrieved from iGEM website. [Link]
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Troubleshooting & Optimization
Troubleshooting low signal in H-Thr-AMC fluorescence assay
Welcome to the technical support center for the H-Thr-AMC (L-Threonine 7-amido-4-methylcoumarin) fluorescence assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this assay. As a Senior Application Scientist, I've structured this guide to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and reproducible results.
Troubleshooting Guide: Low Fluorescence Signal
One of the most common challenges encountered with the H-Thr-AMC assay is a lower-than-expected or complete absence of a fluorescent signal. This guide will walk you through a logical troubleshooting workflow to identify and resolve the root cause of the issue.
Q1: My fluorescence readings are very low or at baseline. Where do I start?
A low signal can stem from several factors, ranging from incorrect instrument settings to compromised reagents. Follow this step-by-step process to diagnose the problem.
Step 1: Verify Instrument Settings
The first and simplest check is to ensure your fluorescence plate reader is configured correctly for 7-amino-4-methylcoumarin (AMC) detection.[1][2]
-
Action: Confirm that the excitation and emission wavelengths are set appropriately for AMC. The optimal settings are typically:
-
Rationale: The fluorescent signal is generated by the release of free AMC.[5] Using incorrect wavelengths will result in inefficient excitation of the fluorophore and/or failure to capture its emission, leading to a diminished or absent signal.[1] The excitation peak for AMC is around 341-345 nm, and the emission peak is approximately 440-445 nm.[2][6]
-
Pro-Tip: Check your instrument's manual for specific recommendations on filter sets or monochromator bandwidths for coumarin-based fluorophores. Also, ensure the gain setting on the photomultiplier tube (PMT) is optimized to amplify the signal without saturating the detector.[2]
Step 2: Assess Reagent Integrity
If the instrument settings are correct, the next step is to systematically evaluate the key components of your assay: the enzyme and the H-Thr-AMC substrate.
-
Enzyme Activity:
-
Action: Verify the activity of your enzyme stock. If possible, test it with a known, reliable substrate or a different batch of H-Thr-AMC.
-
Rationale: Enzymes are sensitive to storage conditions.[7] Repeated freeze-thaw cycles, improper storage temperature, or extended storage can lead to a loss of enzymatic activity.[8] Autodegradation can also occur, especially if the enzyme is stored at a pH close to its optimum activity.[7]
-
-
Substrate Integrity:
-
Action: Prepare a fresh dilution of the H-Thr-AMC substrate from your stock solution.[9] It is recommended to dissolve the substrate in a suitable solvent like DMSO to create a stock solution, which should then be aliquoted and stored at -20°C or lower, protected from light, to avoid repeated freeze-thaw cycles.[10]
-
Rationale: The amide bond in the H-Thr-AMC substrate can undergo spontaneous hydrolysis, especially at non-neutral pH or elevated temperatures, leading to a high background signal and depletion of the active substrate.[10] Light exposure can also cause photodegradation.[8]
-
Step 3: Evaluate Assay Conditions
The enzymatic reaction is highly dependent on the assay environment. Suboptimal conditions can drastically reduce enzyme efficiency.
-
pH and Buffer Composition:
-
Action: Ensure the pH of your assay buffer is optimal for your specific enzyme.[7][11] Prepare fresh buffer and verify its pH.
-
Rationale: Most proteases have a narrow pH range for optimal activity.[12][13] Using a buffer with a pH outside this range can lead to significantly reduced or no activity. The fluorescence of AMC itself is generally stable between pH 6 and 8.[14]
-
-
Temperature:
-
Action: Confirm that the assay is being performed at the optimal temperature for your enzyme.
-
Rationale: Enzyme activity is temperature-dependent. While higher temperatures can increase reaction rates, excessively high temperatures can lead to enzyme denaturation.[15]
-
-
Cofactors and Inhibitors:
-
Action: Check if your enzyme requires specific cofactors for activity and ensure they are present in the assay buffer. Conversely, be aware of potential inhibitors in your sample or reagents.
-
Rationale: Many enzymes require metal ions or other molecules as cofactors to function correctly. The absence of these can lead to low activity. Contaminants in the enzyme preparation or buffer can act as inhibitors.
-
Step 4: Investigate Potential Assay Interference
If the core components and conditions seem correct, consider factors that might be interfering with the fluorescence signal itself.
-
Inner Filter Effect:
-
Action: If your samples are colored or contain high concentrations of components that absorb light in the UV-Vis range, you may be experiencing the inner filter effect.[16][17] Measure the absorbance of your complete assay mixture (without the enzyme) at the excitation and emission wavelengths.
-
Rationale: The inner filter effect occurs when a substance in the solution absorbs either the excitation light (primary effect) or the emitted fluorescence (secondary effect), leading to an artificially low signal.[16][18][19] This is a significant issue in fluorescence-based assays and can lead to non-linear responses.[17]
-
Solution: If the absorbance is high (a general rule of thumb is to keep it below 0.1), you may need to dilute your sample or use a correction formula.[19]
-
-
Fluorescence Quenching:
-
Action: If you are screening for inhibitors, the test compounds themselves might be quenching the fluorescence of AMC.[20][21] To test for this, run a control experiment with free AMC and your compound.
-
Rationale: Quenching is a process where a substance de-excites the fluorophore through non-radiative pathways, reducing the fluorescence signal.[16]
-
Logical Troubleshooting Workflow
Here is a visual representation of the troubleshooting process for a low signal in your H-Thr-AMC assay.
Caption: Troubleshooting workflow for low signal in H-Thr-AMC assays.
Frequently Asked Questions (FAQs)
Q2: What is the principle behind the H-Thr-AMC assay?
The H-Thr-AMC assay is a fluorogenic method used to measure the activity of certain proteases. The substrate, H-Thr-AMC, consists of the amino acid Threonine linked to the fluorescent molecule 7-amino-4-methylcoumarin (AMC) via an amide bond. In this conjugated form, the fluorescence of AMC is quenched. When a protease that recognizes and cleaves the peptide bond after the Threonine residue is present, it liberates free AMC. The free AMC is highly fluorescent, and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity.[5]
Caption: Principle of the H-Thr-AMC fluorescence assay.
Q3: What are the optimal concentrations of enzyme and substrate to use?
The optimal concentrations are enzyme-specific and should be determined empirically.
-
Enzyme Concentration: The enzyme concentration should be chosen so that the reaction rate is linear for a reasonable amount of time (e.g., 10-60 minutes).[22] If the reaction proceeds too quickly, you may need to dilute your enzyme.[23] A good starting point is to test a range of enzyme concentrations (e.g., 100 pM to 100 nM).[22]
-
Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis constant (Km) of the enzyme to ensure the reaction rate is proportional to the enzyme concentration. However, for some applications, using a substrate concentration well above the Km can be beneficial. A typical starting range for AMC-conjugated substrates is 0.1 to 20 µM.[22]
Experimental Protocol: Optimizing Enzyme Concentration
-
Prepare Reagents:
-
Assay Buffer: Prepare the optimal buffer for your enzyme.
-
Substrate Working Solution: Prepare a solution of H-Thr-AMC at a concentration expected to be saturating (e.g., 10x the expected Km).
-
Enzyme Dilutions: Prepare a series of enzyme dilutions in cold assay buffer.
-
-
Set up the Assay:
-
In a black, clear-bottom 96-well plate, add the assay buffer to each well.
-
Add the different enzyme dilutions to respective wells. Include a "no enzyme" control.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence reader pre-set to the correct temperature and wavelengths.
-
Take kinetic readings every minute for 30-60 minutes.
-
-
Analyze Data:
-
Plot fluorescence units versus time for each enzyme concentration.
-
Identify the enzyme concentration that gives a linear increase in fluorescence over a desired time period and a robust signal-to-background ratio.
-
Q4: How do I prepare and store the H-Thr-AMC substrate?
Proper handling and storage of the H-Thr-AMC substrate are crucial for assay performance.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | H-Thr-AMC has better stability in DMSO than in aqueous buffers.[10] |
| Stock Concentration | 1-10 mM | A concentrated stock minimizes the volume of DMSO added to the final assay, which should typically be <1-2%. |
| Storage (Solid) | -20°C to -70°C, protected from light. | Low temperatures and protection from light prevent degradation.[3][8] |
| Storage (Solution) | Aliquot into single-use volumes and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which can compromise substrate integrity.[8][10] |
| Working Solution | Prepare fresh in aqueous assay buffer just before use. | The substrate is less stable in aqueous solutions.[9] |
References
- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024-03-26). Google Cloud.
- Chavez, J. L., Ceresa, L., Kimball, J., Shah, S., Gryczynski, I., & Gryczynski, Z. (n.d.). How to deal with inner filter effect in fluorescence experiments. Texas Christian University.
- Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key.
- Gore, M. G., et al. (2020-06-01). On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction. PubMed.
- What is the Inner Filter Effect?. Edinburgh Instruments.
- Fonin, A. V., et al. (2022-05-03). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. NIH.
- Troubleshooting Tips for Fluorescence Staining. (2022-08-18). Biotium.
- Application Notes and Protocols for AMC Fluorophore Detection. Benchchem.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC - PubMed Central.
- Troubleshooting | Fluorescence: Detection. (2024-09-19). YouTube.
- Technical Support Center: Gly-Pro-AMC Fluorescence Assays. Benchchem.
- What are the disadvantages of using a fluorogenic substrate for screening?. (2015-10-01). ResearchGate.
- Immunofluorescence Troubleshooting Tips. (2021-10-19). Elabscience.
- General Principles for the Assay of Proteases with Chromogenic Substrates. Google.
- How do i perform pH optimization of a protease as well as Stability at different pH?. (2017-05-03). ResearchGate.
- Troubleshooting in Fluorescent Staining. Creative Bioarray.
- Protease Assay Kit Cat. No. 539125. Merck Millipore.
- Protease Assay (PC). Enzyme Development Corporation.
- Protein and Enzyme Activity Assays Support—Troubleshooting. Thermo Fisher Scientific.
- Effect of pH on protease activity and stability: a shows the effect of.... ResearchGate.
- Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide from Odorrana schmackeri. (2026-01-14). MDPI.
- How to reduce background fluorescence in AMC-based assays. Benchchem.
- H-Met-Gly-Pro-AMC Fluorogenic Peptide Substrate ES017. R&D Systems.
- Pros & Cons of Fluorescence-Based Binding Assays. Nicoya Lifesciences.
- A Head-to-Head Comparison: Cross-Validation of AMC Protease Assay Results with HPLC. Benchchem.
- R&D Systems™ H-Met-Gly-Pro-AMC Fluorogenic Peptide Substrate. Fisher Scientific.
- Spectrum [AMC (7-Amino-4-methylcoumarin)]. AAT Bioquest.
- AMC standard curve assay protocol. (2017-01-11). iGEM.
- Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. NIH.
- A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PMC - NIH.
- Time course of AMC release from different substrates. (A) Trypsin.... ResearchGate.
- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed.
- Adaptation and Validation of a Proteolytic Activity Methodology Using Dye-Crosslinked Substrate Tablets. Scirp.org.
- How do I optimize the amount of enzyme in an assay?. (2013-09-30). ResearchGate.
- Pitfalls on sample preparation for ex vivo imaging of resected cancer tissue using enzyme-activatable fluorescent probes. (2020-04-22). Oncotarget.
- DUB Activity Assay Kit. Boston Biochem.
- A Comparative Guide to H-Lys(Z)-AMC HCl Assays for Robust and Reproducible Enzyme Activity Measurement. Benchchem.
- An In-depth Technical Guide to H-Met-Leu-AMC TFA: A Fluorogenic Substrate for Aminopeptidase Activity. Benchchem.
- What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. (2021-01-13). ResearchGate.
- Assay Procedure for Protease. Sigma-Aldrich.
- Thrombogenicity assessment of surface-modified flow diverters: the impact of different surface modification strategies on thrombin generation in an acute in vitro test. Journal of NeuroInterventional Surgery.
- Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. PMC - NIH.
- In-Depth Technical Guide to the Stability and Storage of Ala-Phe-Lys-AMC. Benchchem.
- ACCEPTED MANUSCRIPT. Oxford Academic.
- An In-Depth Technical Guide to the Substrate Specificity of H-Lys(Z)-AMC HCl. Benchchem.
- High background fluorescence with H-Lys(Z)-AMC HCl. Benchchem.
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Technical Support Center: Optimizing L-Threonine 7-amido-4-methylcoumarin (L-Thr-AMC) Assays
Welcome to the technical support center for the L-Threonine 7-amido-4-methylcoumarin (L-Thr-AMC) assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this sensitive fluorogenic assay. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the L-Thr-AMC assay to build a strong conceptual framework.
Q1: What is the fundamental principle of the L-Thr-AMC assay?
The L-Thr-AMC assay is a continuous fluorogenic method used to measure the activity of specific proteases, most notably the caspase-like activity of the proteasome. The substrate, this compound, is a non-fluorescent molecule.[1] When a target protease cleaves the amide bond between the L-threonine residue and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), the AMC is released.[2] Free AMC is highly fluorescent, and the rate of its fluorescence increase is directly proportional to the enzyme's activity.[2][3]
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
The liberated 7-amino-4-methylcoumarin (AMC) is typically excited at a wavelength of around 380 nm and exhibits a strong fluorescence emission peak at approximately 460 nm.[2][4][5] However, it's always best practice to confirm the optimal settings for your specific plate reader or fluorometer, as these can vary slightly between instruments. Some sources may report excitation maxima as low as 344-351 nm and emission up to 440 nm.[6][7]
Q3: Why is L-Thr-AMC specifically used for caspase-like proteasome activity?
The 20S proteasome has multiple types of proteolytic activity, including chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidyl-glutamyl peptide-hydrolyzing or PGPH activity). The caspase-like active site, located at the β1 subunit, preferentially cleaves peptide bonds after acidic amino acid residues. While threonine is not acidic, the structure of L-Thr-AMC serves as a specific substrate for this particular active site, allowing for its targeted measurement.[8]
Q4: How should I prepare and store the L-Thr-AMC substrate?
L-Thr-AMC is typically supplied as a lyophilized powder and should be reconstituted in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution. It is crucial to store this stock solution at -20°C or lower, protected from light and moisture, to prevent degradation.[9] For working solutions, dilute the stock in the appropriate assay buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[10]
Core Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: High Background Fluorescence in "No Enzyme" or "Blank" Wells
A high signal in your negative control wells is a common issue that can severely compromise the dynamic range and sensitivity of your assay.
| Potential Cause & Scientific Explanation | Actionable Solution |
| Substrate Autohydrolysis: The amide bond in L-Thr-AMC can undergo spontaneous, non-enzymatic hydrolysis, releasing fluorescent AMC.[11] This process is accelerated by non-optimal pH, elevated temperatures, and prolonged incubation.[12] | 1. Fresh Reagents: Always prepare the substrate working solution immediately before use from a frozen stock. 2. Temperature Control: Keep the substrate solution and your assay plate on ice during setup. 3. pH Optimization: Ensure your assay buffer pH is stable and within the optimal range for your enzyme (typically pH 7.5-8.5 for proteasomes).[13] |
| Contaminated Reagents or Buffers: Buffers, water, or even the enzyme preparation may contain contaminating proteases or fluorescent compounds. | 1. Use High-Purity Reagents: Utilize molecular-biology grade water and high-purity buffer components. 2. Buffer-Only Control: Run a control well containing only the assay buffer and substrate to check for buffer contamination. 3. Test Enzyme Purity: If possible, verify the purity of your enzyme preparation using SDS-PAGE. |
| Well-to-Well Contamination: Accidental splashing or pipetting errors can introduce the enzyme or free AMC into blank wells. | 1. Careful Pipetting: Use fresh pipette tips for each reagent and sample. When adding reagents, touch the tips to the side of the well wall just above the liquid level to avoid splashing. 2. Plate Sealing: Use adhesive plate seals during incubation to prevent cross-contamination between wells. |
| Microplate Interference: Certain types of black microplates can autofluoresce or bind to assay components, affecting readings. Studies have shown that different microplates significantly affect measured proteasome activity and even the fluorescence of free AMC standards.[14] | 1. Test Different Plates: If high background persists, test non-binding surface (NBS) plates or plates from different manufacturers.[14] 2. Plate Read Before Assay: Perform a pre-read of the empty plate to identify any wells with intrinsic fluorescence. |
Problem 2: Low Signal-to-Noise Ratio or No Detectable Activity
This issue manifests as a weak fluorescent signal that is difficult to distinguish from the background, or a complete lack of signal change over time.
| Potential Cause & Scientific Explanation | Actionable Solution |
| Inactive or Insufficient Enzyme: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. The concentration in the assay may also be too low.[4] | 1. Verify Enzyme Activity: Test your enzyme with a known, potent substrate if available. For proteasomes, Suc-LLVY-AMC is a robust substrate for the chymotrypsin-like activity and can confirm general proteasome health.[15] 2. Optimize Enzyme Concentration: Perform an enzyme titration experiment (see Optimization Protocols below) to find a concentration that yields a linear reaction rate within your desired assay window. 3. Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not been subjected to multiple freeze-thaw cycles. |
| Sub-optimal Assay Conditions: The buffer pH, ionic strength, or temperature may not be optimal for your specific enzyme, leading to reduced catalytic efficiency. | 1. Buffer Optimization: The optimal pH for proteasome activity is generally between 7.5 and 8.5.[13] Perform a pH titration to find the ideal condition for your enzyme. 2. Temperature Control: Most enzymatic assays are performed at 37°C. Ensure your plate reader's incubation chamber is properly calibrated.[16][17] |
| Substrate Concentration is Too Low: If the substrate concentration is well below the enzyme's Michaelis constant (Km), the reaction rate will be very low. The Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[18] | 1. Optimize Substrate Concentration: Perform a substrate titration experiment to determine the Km of your enzyme for L-Thr-AMC. For routine assays, a substrate concentration of 2-5 times the Km is often recommended to approach saturating conditions. A common starting concentration is 100 µM.[14][19] |
| Fluorescence Quenching: Components in your sample (e.g., test compounds, buffers) may be quenching the fluorescence of the released AMC. Quenching is any process that decreases the fluorescence intensity of a substance.[20][21] This can occur through various mechanisms, including collisional quenching or the inner filter effect, where a compound absorbs the excitation or emission light.[22][23] | 1. Run an AMC Standard Curve: Prepare a standard curve of free AMC in your complete assay buffer, including any test compounds. A decrease in the slope of the curve in the presence of a test compound indicates quenching. 2. Check for Compound Interference: Test compounds for autofluorescence by measuring their signal in assay buffer alone.[22][24] If interference is an issue, you may need to use lower compound concentrations or different assay technologies. |
Problem 3: Non-Linear Reaction Progress Curves (Signal Plateaus Quickly)
Ideally, the initial phase of the reaction should be linear. If the signal increases and then quickly flattens, it can make accurate rate calculations difficult.
| Potential Cause & Scientific Explanation | Actionable Solution |
| Substrate Depletion: If the enzyme concentration is too high or the substrate concentration is too low, the substrate can be consumed rapidly, causing the reaction rate to decrease and plateau. | 1. Decrease Enzyme Concentration: Re-run the assay with a lower enzyme concentration. 2. Increase Substrate Concentration: Ensure you are using a substrate concentration that is not limiting (ideally ≥5x Km). |
| Product Inhibition: In some enzymatic reactions, the product can bind to the enzyme and inhibit its activity, causing the reaction rate to slow down over time. | 1. Measure Initial Rates: The most accurate determination of enzyme velocity comes from the initial linear phase of the reaction.[25] Adjust your data analysis to calculate the slope only from the first 10-15% of the reaction progress curve. |
| Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., 37°C for an extended period), losing activity over the course of the measurement. | 1. Reduce Incubation Time: Shorten the total read time of the assay. 2. Add Stabilizers: Some enzymes may benefit from the addition of stabilizers like glycerol or BSA to the assay buffer, provided they do not interfere with the reaction. |
Assay Optimization Protocols
Systematic optimization is key to developing a robust and reliable assay. Here are step-by-step protocols for critical experiments.
Protocol 1: Determining Optimal Enzyme Concentration
Objective: To find the enzyme concentration that results in a steady, linear rate of product formation within the desired assay time.
-
Prepare Reagents:
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0).
-
L-Thr-AMC substrate at a fixed, saturating concentration (e.g., 100 µM).
-
A serial dilution of your enzyme preparation.
-
-
Set up the Assay Plate:
-
In a 96-well black plate, add the assay buffer to all wells.
-
Add the serially diluted enzyme to respective wells. Include "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the L-Thr-AMC substrate to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a kinetic plate reader set to 37°C.
-
Measure fluorescence (Ex: 380 nm, Em: 460 nm) every 60 seconds for 30-60 minutes.
-
-
Analyze the Data:
-
Plot the raw fluorescence units (RFU) versus time for each enzyme concentration.
-
Calculate the initial velocity (V₀) for each concentration by determining the slope of the linear portion of the curve.
-
Plot V₀ versus enzyme concentration. Select a concentration from the linear range of this plot for future experiments.
-
Protocol 2: Determining Km and Vmax for L-Thr-AMC
Objective: To determine the kinetic constants of your enzyme for the L-Thr-AMC substrate, which is essential for choosing the correct substrate concentration.
-
Prepare Reagents:
-
Assay Buffer.
-
Enzyme at a fixed, optimal concentration (determined in Protocol 1).
-
A serial dilution of L-Thr-AMC substrate (e.g., from 200 µM down to 1 µM).
-
-
Set up the Assay Plate:
-
Add assay buffer, enzyme, and the serially diluted substrate to respective wells. Include "no enzyme" controls for each substrate concentration to measure autohydrolysis.
-
-
Measure and Analyze:
-
Follow steps 3 and 4 from Protocol 1.
-
For each substrate concentration, subtract the rate of autohydrolysis (from "no enzyme" wells) from the rate of the enzymatic reaction to get the corrected velocity (V₀).
-
To determine Km and Vmax, plot V₀ versus substrate concentration [S]. Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).[18]
-
Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/V₀ vs 1/[S]), though this method can disproportionately weight data at low substrate concentrations.[26][27]
-
Data Presentation & Visualization
Key Assay Parameters (Summary Table)
| Parameter | Recommended Range | Rationale |
| Excitation Wavelength | 360 - 380 nm | Maximizes excitation of free AMC while minimizing background.[5][6] |
| Emission Wavelength | 440 - 460 nm | Captures the peak fluorescence emission of free AMC.[2][7] |
| Assay Temperature | 37 °C | Generally optimal for mammalian proteasome activity.[17][28] |
| Assay pH | 7.5 - 8.5 | Maintains enzyme stability and activity for proteasomes.[13] |
| L-Thr-AMC Concentration | 50 - 200 µM | A starting point; should be optimized to be >2x the determined Km.[14][28] |
| DMSO Concentration | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
Diagrams
Caption: General workflow for the L-Thr-AMC kinetic assay.
Caption: Enzymatic cleavage of L-Thr-AMC releases fluorescent AMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. south-bay-bio.com [south-bay-bio.com]
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- 10. rndsystems.com [rndsystems.com]
- 11. Cascade autohydrolysis of Alzheimer's Aβ peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autohydrolysis pretreatment of coastal Bermuda grass for increased enzyme hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Untitled Document [ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 27. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 28. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Threonine 7-amido-4-methylcoumarin Assays
Welcome to the technical support center for L-Threonine 7-amido-4-methylcoumarin (L-Thr-AMC) based assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues, particularly photobleaching, encountered during enzymatic assays using this fluorogenic substrate.
Understanding the Reagent: this compound
This compound is a fluorogenic substrate used to measure the activity of certain proteases that recognize and cleave at threonine residues.[1] The substrate itself is non-fluorescent. However, upon enzymatic cleavage of the amide bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.[1] The increase in fluorescence, typically measured at an emission wavelength of around 445-460 nm with excitation at 345-380 nm, is directly proportional to the rate of enzymatic activity.[1][2][3]
Troubleshooting Guide: Photobleaching and Signal Instability
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a primary concern in fluorescence-based assays as it can lead to a reduction in signal intensity and inaccurate kinetic measurements. This section addresses common problems related to photobleaching and provides systematic solutions.
Problem 1: Rapid Decrease in Fluorescence Signal During Kinetic Reads
Probable Cause: The most likely cause is photobleaching of the liberated AMC due to excessive or prolonged exposure to the excitation light. High light intensity, especially from laser-based systems, accelerates the generation of reactive oxygen species (ROS) which in turn destroy the fluorophore.[4][5]
Systematic Solutions:
-
Reduce Excitation Light Intensity: The primary strategy is to lower the intensity of the excitation light to the minimum level that still provides an adequate signal-to-noise ratio.[4][6][7]
-
For microscopes: Use neutral density (ND) filters to attenuate the light source without changing its spectral properties.[4] Modern systems allow for precise control of laser or lamp power, often down to a fraction of a percent.[4]
-
For plate readers: Adjust the lamp or flash intensity settings in the instrument's software.
-
-
Minimize Exposure Time: Limit the duration of light exposure.[4][6][7]
-
In kinetic assays, instead of continuous measurement, take intermittent readings at defined intervals (e.g., every 30 or 60 seconds). This reduces the cumulative light dose on the sample.
-
Optimize acquisition times and frame rates for imaging applications to capture only the essential data points.[4]
-
-
Employ Antifade Reagents: Incorporate commercially available antifade reagents or singlet oxygen quenchers into your assay buffer.[7] These reagents work by scavenging ROS that cause photobleaching.[8]
Experimental Protocol: Evaluating Antifade Reagent Efficacy
-
Prepare a Standard AMC Solution: Prepare a solution of free AMC in your standard assay buffer at a concentration that yields a mid-range fluorescence signal on your instrument.
-
Set Up Test Conditions: Aliquot the AMC solution into multiple wells of a black, opaque microplate.[11]
-
Control: One set of wells with AMC solution only.
-
Test: Other sets of wells containing the AMC solution supplemented with different antifade reagents at their recommended concentrations.
-
-
Continuous Measurement: Expose all wells to continuous excitation light in your plate reader or microscope.
-
Monitor Fluorescence Decay: Record the fluorescence intensity from all wells over an extended period (e.g., 30-60 minutes).
-
Analyze Data: Plot fluorescence intensity versus time for each condition. A slower rate of decay in the test wells compared to the control indicates effective photobleaching prevention by the antifade reagent.
Problem 2: High Background Fluorescence or Signal in No-Enzyme Control
Probable Cause: High background can arise from several sources, including spontaneous hydrolysis of the L-Thr-AMC substrate, fluorescent impurities in reagents, or autofluorescence from test compounds or the microplate itself.[11]
Systematic Solutions:
-
Substrate Stability Check: The L-Thr-AMC substrate can undergo spontaneous hydrolysis, releasing free AMC.[11]
-
Reagent Purity: Buffers, solvents like DMSO, and other assay components can contain fluorescent contaminants.[11]
-
Test each component individually for fluorescence at the AMC excitation/emission wavelengths.
-
Use high-purity or fluorescence-grade reagents whenever possible.
-
-
Optimize Assay Conditions (pH): The fluorescence of AMC is pH-dependent.[15][16] Extreme pH values can alter fluorescence intensity and affect substrate stability.[11]
-
Choice of Microplate: Use black, opaque-walled microplates for fluorescence assays to minimize background and prevent well-to-well crosstalk.[11][18]
Troubleshooting Workflow: Identifying Source of High Background
Caption: Workflow to diagnose high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the cleaved AMC product? The optimal excitation wavelength for 7-amino-4-methylcoumarin (AMC) is typically around 345-380 nm, and the emission maximum is around 445-460 nm.[1][2][3] It is crucial to confirm the optimal settings for your specific instrument and filter sets.
Q2: How does temperature affect the assay and photobleaching? Higher temperatures can increase the rate of enzymatic reaction but may also accelerate the spontaneous hydrolysis of the L-Thr-AMC substrate, leading to higher background fluorescence.[11] While temperature doesn't directly cause photobleaching, the increased molecular motion can influence the fluorophore's environment. Maintain a consistent and optimal temperature for your enzyme's activity throughout the experiment.
Q3: Can I reuse my L-Thr-AMC substrate solution? It is strongly recommended to prepare the substrate solution fresh for each experiment.[12] AMC-conjugated substrates can be susceptible to hydrolysis over time, even when stored at -20°C.[2] Repeated freeze-thaw cycles should also be avoided.[12]
Q4: What is the mechanism of photobleaching? Photobleaching occurs when a fluorophore in an excited state undergoes irreversible chemical changes. When AMC absorbs a photon, it moves to an excited singlet state. It can then transition to a longer-lived excited triplet state. In this triplet state, the fluorophore is highly reactive and can interact with molecular oxygen to produce damaging reactive oxygen species (ROS), such as singlet oxygen, which then destroy other fluorophore molecules.[8][19]
Photobleaching Mechanism Overview
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of antifading reagents for fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. zellbio.eu [zellbio.eu]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Effect of pH on H-Thr-AMC Fluorescence
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth information, troubleshooting advice, and validated protocols for researchers utilizing the fluorogenic substrate H-Thr-AMC (L-Threonine 7-amido-4-methylcoumarin). A thorough understanding of how pH affects this reagent is paramount for generating accurate, reproducible data in enzyme activity assays.
Core Principles: Why pH is Critical for H-Thr-AMC Assays
The utility of H-Thr-AMC lies in the dramatic increase in fluorescence upon enzymatic cleavage, which releases the free 7-amido-4-methylcoumarin (AMC) fluorophore.[1] This process is fundamentally governed by pH at two distinct levels:
-
Enzyme Activity: Every enzyme has an optimal pH range at which it exhibits maximum catalytic activity.[2] Deviations from this optimal pH can lead to reduced enzyme function and, consequently, a weaker fluorescence signal.
-
Fluorophore Quantum Yield: The fluorescence intensity of the released AMC molecule is itself pH-dependent. The fluorescence of free AMC is generally stable across a broad pH range of 3 to 11.[3] However, under highly acidic (below pH 3) or highly alkaline (above pH 11) conditions, the fluorescence can be significantly quenched.[3]
Therefore, assay optimization requires a careful balance between the pH optimum of the enzyme and the pH stability of the AMC fluorophore.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescence signal weak when I run my assay at an acidic pH (e.g., pH 4.5)?
A1: There are two primary reasons for a weak signal at acidic pH:
-
Suboptimal Enzyme Activity: While some proteases are active in acidic environments, many, such as certain aminopeptidases, have neutral to alkaline pH optima (pH 7.5-8.0).[4][5] Operating far from the enzyme's optimal pH will drastically reduce the rate of H-Thr-AMC cleavage, leading to less AMC release and a weaker signal.
-
Fluorophore Protonation: Although AMC fluorescence is stable down to a pH of 3, very strong acidic conditions can protonate the 7-amino group, which can alter its electronic structure and reduce its quantum yield (fluorescence efficiency).[3]
Q2: What is the optimal pH range for detecting the released AMC fluorophore?
A2: The free AMC fluorophore exhibits strong and stable fluorescence over a wide pH range, typically from pH 3 to 11.[3] For most applications, assay buffers in the neutral to slightly alkaline range (pH 7.0 - 9.0) provide a robust and reliable signal, provided this is also compatible with your enzyme of interest.
Q3: Can the pH of my sample (e.g., cell lysate) affect the final assay pH and my results?
A3: Yes, absolutely. This is a critical and often overlooked variable. If your sample is prepared in a buffer with a different pH and insufficient buffering capacity, it can alter the final pH of the assay mixture. This can shift the pH away from the optimal range for your enzyme, leading to inconsistent and inaccurate readings. Always ensure your final assay buffer has sufficient concentration (e.g., 50-100 mM) to control the pH after all components, including the sample, have been added.
Q4: I am observing high background fluorescence even in my "no-enzyme" control wells. Could this be related to pH?
A4: Yes, pH can contribute to high background through substrate instability. At very high or low pH values, the amide bond linking Threonine to AMC can undergo spontaneous, non-enzymatic hydrolysis.[6][7] This leads to the release of free AMC, creating a high background signal that is independent of enzyme activity. This effect is often exacerbated at higher temperatures.[7] It is crucial to run a "no-enzyme" control at your assay's pH and temperature to quantify the rate of spontaneous hydrolysis.[4]
Troubleshooting Guide
| Problem | Potential pH-Related Cause(s) | Recommended Solutions & Rationale |
| Low Signal / Low Signal-to-Noise Ratio | 1. Suboptimal Assay pH: The buffer pH is outside the optimal range for the enzyme's catalytic activity. 2. Signal Quenching: The final assay pH is in an extreme range (<3 or >11), quenching AMC fluorescence.[3] | 1. Perform a pH Profile Experiment: Test a range of buffer pH values to determine the optimal pH for your specific enzyme and substrate combination (see protocol below). 2. Verify Final Assay pH: Use a calibrated pH meter to measure the pH of a mock reaction (containing all components) to ensure it matches the intended pH. |
| High Background Fluorescence | 1. Spontaneous Substrate Hydrolysis: The assay pH is too alkaline or acidic, causing the H-Thr-AMC to break down without enzyme activity.[6][7] 2. Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent impurities.[7] | 1. Optimize pH: Lower the assay pH if it is highly alkaline. Run a time-course experiment with a "no-enzyme" control to assess the rate of spontaneous hydrolysis. Aim for conditions where this rate is minimal. 2. Test Individual Components: Measure the fluorescence of each assay component (buffer, water, etc.) separately to identify any sources of contamination.[7] |
| Inconsistent or Drifting Readings | 1. Poor Buffer Capacity: The assay buffer is not strong enough to maintain a stable pH after the addition of samples or reagents. 2. Temperature-Induced pH Shift: The pH of some buffers (like Tris) can change significantly with temperature.[4] | 1. Increase Buffer Concentration: Use a higher concentration of your buffering agent (e.g., 50-100 mM) to resist pH changes. 2. Equilibrate Reagents: Ensure all reagents, buffers, and the plate are equilibrated to the assay temperature before starting the reaction. If using a temperature-sensitive buffer, prepare it at the intended reaction temperature. |
Experimental Protocol: Determining the Optimal pH for Your Enzyme Assay
This protocol provides a framework for systematically identifying the optimal pH for your enzyme using H-Thr-AMC.
1. Materials:
-
Purified enzyme of interest
-
H-Thr-AMC substrate stock solution (e.g., 10 mM in DMSO)[8]
-
A series of buffers covering a range of pH values (e.g., Citrate for pH 4-6, MES for pH 5.5-6.7, Phosphate or HEPES for pH 7-8, Tris for pH 7.5-9)
-
Black, opaque 96-well microplate[7]
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[6][8]
2. Procedure:
-
Buffer Preparation: Prepare a set of at least 5-7 different assay buffers, each at the same molarity (e.g., 50 mM), covering a pH range relevant to your enzyme (e.g., pH 5.0, 6.0, 7.0, 7.5, 8.0, 9.0).
-
Assay Setup: In triplicate wells of the 96-well plate, set up the following reactions for each pH value to be tested:
-
Test Wells: Add buffer, your enzyme (at a fixed concentration), and any necessary cofactors.
-
No-Enzyme Control Wells: Add buffer and the same volume of enzyme storage buffer (without enzyme).
-
-
Equilibration: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Reaction Initiation: Add the H-Thr-AMC substrate to all wells to initiate the reaction. The final substrate concentration should be at or near the enzyme's Km, if known.
-
Fluorescence Measurement: Immediately place the plate in the pre-warmed fluorometer. Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) with readings every 1-2 minutes.[8]
-
Data Analysis:
-
For each pH value, subtract the rate of fluorescence increase in the "No-Enzyme" control from the rate in the "Test" wells.
-
Plot the resulting initial reaction rates (V₀) as a function of pH.
-
The pH at which the highest reaction rate is observed is the optimal pH for your assay under these conditions.
-
Data Presentation: Expected pH Profile
The results of a pH profiling experiment can be summarized as follows:
| pH | Substrate Hydrolysis Rate (RFU/min) (No-Enzyme Control) | Net Enzymatic Rate (RFU/min) |
| 5.0 | 5 | 150 |
| 6.0 | 8 | 450 |
| 7.0 | 10 | 980 |
| 7.5 | 12 | 1250 |
| 8.0 | 15 | 1100 |
| 9.0 | 35 | 750 |
| Note: These are example values and will vary based on the enzyme and assay conditions. |
Visual Workflow and Diagrams
Troubleshooting Workflow for pH-Related Issues
The following diagram outlines a systematic approach to diagnosing and resolving common pH-related problems in H-Thr-AMC assays.
Caption: A step-by-step workflow for troubleshooting pH issues in H-Thr-AMC assays.
References
-
Grondin, J. F., & Cain, G. D. (2018). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Protein Science, 27(4), 849-859. [Link]
-
Huda, Z. U., Mansha, A., Asim, S., & Shahzad, A. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66. [Link]
-
Ishikawa, K., Matsui, I., Kobayashi, S., Nakatani, H., & Honda, K. (1993). The pH Dependence of the Action Pattern in Porcine Pancreatic Alpha-Amylase-Catalyzed Reaction for Maltooligosaccharide Substrates. The Journal of Biochemistry, 114(2), 245-250. [Link]
-
Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis. Retrieved from Waters Corporation website. [Link]
-
ResearchGate. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from ResearchGate website. [Link]
-
ResearchGate. (n.d.). Summary of the hydrolysis rates at pH 7.5 of L-aminoacyl-AMC substrates.... Retrieved from ResearchGate website. [Link]
-
Shah, S. A., & Wong, K. K. (2018). Catalytic Residue Reprogramming Enhances Enzyme Activity at Alkaline pH via Phenolate-Mediated Proton Transfer. ACS Catalysis, 8(11), 10447-10456. [Link]
-
Valina, A. A., et al. (2022). Determination of the pH dependence, substrate specificity, and turnovers of alternative substrates for human ornithine aminotransferase. Journal of Biological Chemistry, 298(4), 101783. [Link]
-
Zhang, Y., et al. (2013). Amino-Coumarin Based Fluorescence Ratiometric Sensors for Acidic pH and Their Application for Living Cells Imaging. RSC Advances, 3(42), 19355-19361. [Link]
Sources
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- 2. The pH dependence of the action pattern in porcine pancreatic alpha-amylase-catalyzed reaction for maltooligosaccharide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Cell Permeability Issues with H-Thr-AMC
Welcome to the technical support guide for H-Thr-AMC (L-Threonyl-4-methylcoumarin-7-amide hydrochloride), a fluorogenic substrate widely used for assaying thrombin and other serine protease activities. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during live-cell imaging and intracellular assays, with a specific focus on cell permeability.
Understanding the Challenge: Why Cell Permeability is a Hurdle for H-Thr-AMC
H-Thr-AMC is a valuable tool for in vitro biochemical assays. However, its application in live-cell imaging is often hampered by poor cell permeability. This limitation stems from the substrate's physicochemical properties. The 7-amino-4-methylcoumarin (AMC) fluorophore, when conjugated to the threonine peptide, creates a molecule that can struggle to efficiently cross the lipid bilayer of the cell membrane.[1] Factors such as hydrophilicity, charge, and molecular size can all contribute to this issue.
When H-Thr-AMC fails to enter the cell in sufficient quantities, the intracellular protease activity cannot be accurately measured, leading to weak or non-existent fluorescent signals. This guide provides a structured approach to troubleshooting these permeability issues, ensuring the reliability and success of your experiments.
Mechanism of H-Thr-AMC Action
The fundamental principle of assays using H-Thr-AMC relies on the enzymatic cleavage of the amide bond between the threonine residue and the AMC fluorophore.[2] In its conjugated form, the fluorescence of AMC is quenched. Upon cleavage by the target protease, the free AMC is released, resulting in a significant increase in fluorescence, which can be measured to quantify enzyme activity.[2]
Below is a diagram illustrating the enzymatic cleavage of H-Thr-AMC and the subsequent release of the fluorescent AMC molecule.
Caption: Enzymatic cleavage of H-Thr-AMC.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments with H-Thr-AMC in a direct question-and-answer format.
Issue 1: No or Very Low Fluorescent Signal in Live Cells
Question: I am incubating my live cells with H-Thr-AMC, but I'm not detecting any fluorescent signal, or the signal is extremely weak. What could be the problem?
Answer: This is a classic indicator of poor cell permeability of the substrate. Here’s a systematic approach to troubleshoot this issue:
Potential Causes & Step-by-Step Solutions:
-
Insufficient Substrate Concentration:
-
Explanation: The concentration of H-Thr-AMC may be too low to generate a detectable signal, especially if only a small fraction is entering the cells.
-
Solution: Perform a concentration titration experiment. Systematically increase the concentration of H-Thr-AMC in your assay. Be mindful that excessively high concentrations can sometimes lead to artifacts or cytotoxicity.
-
-
Inadequate Incubation Time:
-
Explanation: The substrate may require more time to passively diffuse across the cell membrane.
-
Solution: Conduct a time-course experiment. Measure the fluorescent signal at multiple time points after adding the substrate to determine the optimal incubation period.
-
-
Cell Type Variability:
-
Explanation: Different cell lines have varying membrane compositions and transport mechanisms, which can affect substrate uptake.
-
Solution: If possible, test your assay in a different cell line known to be more permeable or one that expresses higher levels of the target protease.
-
-
Sub-optimal Assay Conditions:
-
Explanation: The pH, temperature, and buffer composition of your assay medium can influence both enzyme activity and cell health.[2]
-
Solution: Ensure your assay buffer is optimized for both the target enzyme and the cells. For most mammalian cells, a pH of 7.2-7.4 and a temperature of 37°C are ideal.[2]
-
Issue 2: High Background Fluorescence
Question: I'm observing a high fluorescent signal even in my negative control wells (without cells or with a protease inhibitor). What is causing this?
Answer: High background fluorescence can obscure the true signal from intracellular protease activity. Here are the likely culprits and how to address them:
Potential Causes & Step-by-Step Solutions:
-
Substrate Instability and Spontaneous Hydrolysis:
-
Explanation: H-Thr-AMC can be susceptible to spontaneous hydrolysis, leading to the release of free AMC and a high background signal. This can be exacerbated by suboptimal storage or handling.
-
Solution:
-
Prepare fresh substrate solutions for each experiment.
-
Store the stock solution of H-Thr-AMC at -20°C or lower, protected from light.
-
Minimize the time the substrate is in aqueous solutions before the assay.
-
-
-
Contamination of Reagents:
-
Explanation: Your assay buffer or other reagents may be contaminated with proteases.
-
Solution: Use high-purity, sterile reagents. Consider filtering your buffers.
-
-
Autofluorescence from Media or Cells:
-
Explanation: Some components in cell culture media (like phenol red and riboflavin) and the cells themselves can exhibit autofluorescence.[3]
-
Solution:
-
Experimental Workflow for Enhancing Cell Permeability
If the above troubleshooting steps do not yield a satisfactory signal, you may need to employ methods to actively enhance the cellular uptake of H-Thr-AMC.
Workflow:
Caption: Troubleshooting workflow for H-Thr-AMC permeability.
Detailed Protocol: Mild Cell Permeabilization with Digitonin
-
Objective: To transiently permeabilize the cell membrane to allow entry of H-Thr-AMC without causing significant cytotoxicity.
-
Materials:
-
Digitonin stock solution (e.g., 10 mg/mL in DMSO)
-
Assay buffer
-
H-Thr-AMC
-
Live cells cultured in a suitable plate format (e.g., 96-well black plate)
-
-
Procedure:
-
Prepare a working solution of digitonin: Dilute the stock solution in your assay buffer to a range of concentrations (e.g., 1-50 µg/mL). It is crucial to perform a titration to find the optimal concentration for your cell type that maximizes permeability while minimizing cell death.
-
Wash cells: Gently wash the cells with pre-warmed assay buffer to remove any residual culture medium.
-
Permeabilize: Add the digitonin-containing buffer to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Wash cells: Gently wash the cells again with assay buffer to remove the digitonin.
-
Add substrate: Add the H-Thr-AMC solution to the permeabilized cells.
-
Measure fluorescence: Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths (typically around 360-380 nm for excitation and 440-460 nm for emission for AMC).[4][5][6]
-
| Parameter | Recommendation | Rationale |
| Digitonin Concentration | 1-50 µg/mL (Titration required) | Balances permeability with cell viability. |
| Incubation Time | 5-15 minutes | Minimizes cytotoxicity. |
| Temperature | 37°C | Maintains cell health and enzyme activity. |
Frequently Asked Questions (FAQs)
Q1: Can I use H-Thr-AMC for flow cytometry?
A1: While theoretically possible, the challenges of cell permeability make H-Thr-AMC a suboptimal choice for flow cytometry in live cells. A significant amount of optimization, likely involving permeabilization, would be required.
Q2: Are there any cell-permeant alternatives to H-Thr-AMC?
A2: The development of more hydrophobic or modified fluorogenic substrates is an active area of research. Consider searching for substrates with modifications designed to enhance cell permeability, such as the addition of hydrophobic moieties.[7]
Q3: How can I confirm that my protease of interest is active in the cells?
A3: A crucial control is to use a specific inhibitor for your target protease. A significant reduction in the fluorescent signal in the presence of the inhibitor confirms that the measured activity is due to your protease of interest.
Q4: What are the optimal filter settings for detecting free AMC?
A4: For free AMC, the typical excitation maximum is around 340-360 nm, and the emission maximum is around 440-460 nm.[4][5][6] However, it is always best to consult the manufacturer's data sheet for the specific substrate you are using and optimize the settings on your instrument.
References
-
Metelev, V., Zhang, S., Zheng, S., Kumar, A. T., & Bogdanov, A. (2017). Fluorocarbons Enhance Intracellular Delivery of Short STAT3-sensors and Enable Specific Imaging. Theranostics, 7(13), 3354–3368. [Link]
-
Zhang, P., Fan, F., & Liu, J. (2022). Fluorination Promotes the Cytosolic Delivery of Genes, Proteins, and Peptides. Accounts of Chemical Research, 55(5), 661–673. [Link]
-
Metelev, V., Zhang, S., Zheng, S., Kumar, A. T., & Bogdanov, A. (2017). Fluorocarbons Enhance Intracellular Delivery of Short STAT3-sensors and Enable Specific Imaging. UMass Profiles. [Link]
-
Metelev, V., Zhang, S., Zheng, S., Kumar, A. T., & Bogdanov, A. (2017). Fluorocarbons Enhance Intracellular Delivery of Short STAT3-sensors and Enable Specific Imaging. PubMed. [Link]
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ResearchGate. (n.d.). Activity assays with fluorogenic substrates. Retrieved from [Link]
-
Dowdy, S. F. (2016). Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics. PubMed. [Link]
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ResearchGate. (n.d.). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Retrieved from [Link]
-
iGEM. (2017). AMC standard curve assay protocol. [Link]
-
MDPI. (2023). Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide from Odorrana schmackeri. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]
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National Institutes of Health. (n.d.). Crude and purified proteasome activity assays are affected by type of microplate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Retrieved from [Link]
-
Reddit. (2023). First time having to do Live-cell imaging so my question might seem naïve. Are antibodies for flow cytometry/IHC compatible with living-cell imaging?. [Link]
-
ResearchGate. (2015). How can I choose fluorescent antibody for cell imaging?. [Link]
-
The Scientist. (2022). Choosing Fluorescent Reagents for Every Live Cell Application. [Link]
-
Cell Culture Dish. (2015). Improving Live Cell Fluorescence Imaging. [Link]
-
ResearchGate. (2019). Has anyone encountered this problem with a BBB transwell permeability assay?. [Link]
-
ResearchGate. (n.d.). (PDF) Structure-Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Factors controlling permeability of the blood–brain barrier. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Understanding antibiotic resistance via outer membrane permeability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Outer Membrane Permeability and Antibiotic Resistance. Retrieved from [Link]
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- 7. Fluorination Promotes the Cytosolic Delivery of Genes, Proteins, and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Threonine 7-amido-4-methylcoumarin (Thr-AMC) Assays
Welcome to the technical support center for L-Threonine 7-amido-4-methylcoumarin (Thr-AMC) and other AMC-based fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of fluorescence quenching and other common artifacts. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and accuracy of your experimental data.
This compound is a fluorogenic substrate primarily utilized in assays for proteases that recognize and cleave after a threonine residue.[1] Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a measurable increase in fluorescence intensity, typically with excitation around 340-360 nm and emission around 440-460 nm.[1][2] However, various factors can lead to a reduction in the expected fluorescence signal, a phenomenon broadly known as quenching. This guide will help you identify, understand, and mitigate these effects.
Troubleshooting Guide: Unraveling Quenching and Other Interferences
This section addresses specific issues you may encounter during your Thr-AMC assays in a practical question-and-answer format.
Q1: My fluorescence signal is significantly lower than expected, or I'm observing a decrease in signal over time. What are the potential causes?
A diminished or decreasing fluorescence signal can be attributed to several factors, ranging from compound-specific interference to issues with the experimental setup. The primary culprits are often fluorescence quenching, the inner filter effect, or photobleaching.
Potential Causes & Solutions:
-
Compound-Induced Quenching: Test compounds, especially in high-throughput screening, can directly quench the fluorescence of AMC.[3][4] This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), static quenching, or collisional (dynamic) quenching.[5][6]
-
Troubleshooting Step: Perform a quencher control experiment. In a well containing a known concentration of free AMC (the fluorescent product), add your test compound at the same concentration used in the assay. A decrease in fluorescence compared to a control with AMC and vehicle (e.g., DMSO) indicates your compound is a quencher.[7]
-
-
Inner Filter Effect (IFE): This is a common artifact where compounds in the solution absorb either the excitation light intended for the fluorophore or the emitted fluorescence, leading to an apparent decrease in signal.[8][9][10] This is not true quenching but can be easily mistaken for it.
-
Photobleaching: AMC, like many fluorophores, can be susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.[14][15]
-
Troubleshooting Step: Reduce the exposure time of your samples to the excitation light. Take measurements at discrete time points rather than continuous monitoring if possible. Also, ensure the excitation light intensity is not excessively high.
-
-
Substrate or Enzyme Instability: The Thr-AMC substrate or the enzyme itself may be unstable under your assay conditions (e.g., pH, temperature), leading to a lower rate of AMC release.[7]
-
Troubleshooting Step: Verify the stability of your enzyme and substrate under the assay conditions by running appropriate controls.
-
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual questions regarding fluorescence quenching in AMC-based assays.
Q2: What is the Inner Filter Effect (IFE) and how can I correct for it?
The Inner Filter Effect (IFE) is a significant source of error in fluorescence assays that results from the absorption of excitation and/or emitted light by components in the sample, leading to a non-linear relationship between fluorophore concentration and fluorescence intensity.[8][11][12][13]
-
Primary IFE: Occurs when a substance in the sample absorbs the excitation light, reducing the number of photons reaching the fluorophore.[11]
-
Secondary IFE: Occurs when a substance absorbs the light emitted by the fluorophore before it reaches the detector.[10]
A key indicator of IFE is a non-linear calibration curve for free AMC, especially at higher concentrations.[16]
Correction for IFE: Several methods exist to correct for IFE. A common approach involves measuring the absorbance of the sample at the excitation and emission wavelengths and applying a correction factor.[9] Modern plate readers may also offer features like variable vertical axis focus to mitigate IFE.[8][12][13]
Q3: What are the different types of fluorescence quenching?
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance.[5] The primary mechanisms are:
-
Static Quenching: The fluorophore and the quencher form a non-fluorescent complex in the ground state.[5][6][17] This process is typically independent of temperature. An example is the reduced fluorescence of AMC when it is part of the larger Thr-AMC peptide substrate.[18]
-
Dynamic (Collisional) Quenching: The excited fluorophore collides with a quencher molecule, which facilitates a non-radiative return to the ground state.[5][6][17] This process is temperature-dependent; as temperature increases, so does the rate of quenching.[17]
-
Förster Resonance Energy Transfer (FRET): A distance-dependent energy transfer from an excited donor fluorophore to an acceptor molecule (quencher).[5] FRET requires spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[19]
The following diagram illustrates the main quenching mechanisms:
Caption: Overview of dynamic, static, and FRET quenching mechanisms.
Q4: What are some common chemical quenchers I should be aware of?
Many substances can act as quenchers in fluorescence assays. It's crucial to be aware of potential quenchers in your assay buffers and test compounds.
| Quencher Type | Examples | Mechanism | Reference |
| Ions | Iodide (I-), Chloride (Cl-), Cesium (Cs+) | Collisional | [5][6] |
| Molecular Oxygen | O2 | Collisional | [5][] |
| Nitroxyl Radicals | TEMPO and its derivatives | Collisional | [21][22][23][24] |
| Organic Molecules | Acrylamide, quinones | Collisional, Static | [6][] |
| Heavy Atoms | Bromine, Iodine | Intersystem Crossing | |
| "Dark" Quenchers | DABCYL, Black Hole Quenchers (BHQ) | FRET | [][] |
Experimental Protocols
Here are detailed protocols for key troubleshooting experiments.
Protocol 1: Identifying Compound-Induced Quenching
Objective: To determine if a test compound directly quenches the fluorescence of free AMC.
Materials:
-
Black, opaque 96-well or 384-well microplate[7]
-
Free AMC standard
-
Assay buffer
-
Test compound dissolved in a suitable vehicle (e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Fluorescence plate reader
Procedure:
-
Prepare AMC Solution: Prepare a solution of free AMC in assay buffer at a concentration that gives a robust signal (e.g., the concentration expected at 50% substrate turnover in your enzymatic assay).
-
Set Up Plate:
-
Test Wells: Add the AMC solution and your test compound at its final assay concentration.
-
Control Wells: Add the AMC solution and the vehicle at the same final concentration as in the test wells.
-
Blank Wells: Add assay buffer and the test compound (to check for compound autofluorescence).
-
-
Incubate: Incubate the plate for 15-30 minutes at the assay temperature, protected from light.
-
Read Fluorescence: Measure the fluorescence using the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
Analyze Data:
-
Subtract the blank reading from the test and control wells.
-
Calculate the percent quenching: (1 - (Signal_Test / Signal_Control)) * 100.
-
A significant percentage indicates your compound is a quencher.
-
Protocol 2: Assessing the Inner Filter Effect (IFE)
Objective: To determine if a test compound is causing an inner filter effect.
Materials:
-
UV-Vis spectrophotometer or plate reader with absorbance measurement capabilities
-
Quartz cuvette or UV-transparent microplate
-
Assay buffer
-
Test compound
Procedure:
-
Prepare Sample: Dissolve the test compound in the assay buffer at the final concentration used in the enzymatic assay.
-
Measure Absorbance: Scan the absorbance of the compound solution across a wavelength range that includes the excitation and emission maxima of AMC (e.g., 300 nm to 500 nm).
-
Analyze Data:
-
Examine the absorbance values at the excitation wavelength (A_ex, ~360 nm) and emission wavelength (A_em, ~460 nm).
-
As a general rule, if the absorbance at either wavelength is greater than 0.05, the inner filter effect may be significant and require correction.[9]
-
The following workflow diagram summarizes the troubleshooting process for reduced fluorescence signals:
Sources
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- 24. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Protease Specificity: A Comparative Guide to the Cross-Reactivity of H-Thr-AMC
In the intricate landscape of protease research and drug development, the specificity of enzymatic tools is paramount. The fluorogenic substrate H-Threonyl-7-amino-4-methylcoumarin (H-Thr-AMC) serves as a valuable probe for assessing protease activity. However, its utility is intrinsically linked to its selectivity profile. This guide provides a comprehensive analysis of the cross-reactivity of H-Thr-AMC with a panel of common proteases, supported by experimental protocols and a discussion of the underlying principles of protease-substrate interactions. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to employ H-Thr-AMC effectively and interpret their results with confidence.
The Principle of Fluorogenic Protease Assays
The use of 7-amino-4-methylcoumarin (AMC) as a fluorogenic leaving group is a well-established method for the continuous monitoring of protease activity. In its peptide-conjugated form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between the amino acid (Threonine in this case) and AMC, the free AMC is liberated, resulting in a significant increase in fluorescence. This change in fluorescence, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the rate of substrate hydrolysis and, consequently, the activity of the protease.
Caption: Principle of the fluorogenic protease assay using H-Thr-AMC.
Primary Target and Theoretical Cross-Reactivity of H-Thr-AMC
H-Thr-AMC is a substrate for proteases that can recognize and cleave peptide bonds C-terminal to a threonine residue. The primary class of enzymes known for this specificity are threonine proteases , with the proteasome being the most prominent member. The catalytic mechanism of these enzymes involves an N-terminal threonine residue acting as a nucleophile. The proteasome itself exhibits multiple peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like activities, and is a central player in cellular protein degradation.
Beyond dedicated threonine proteases, other classes of proteases may exhibit cross-reactivity with H-Thr-AMC, depending on their substrate specificity at the P1 position (the amino acid residue contributing the carboxyl group to the scissile bond). Threonine is a polar, uncharged amino acid, and its recognition by a protease active site is a key determinant of cleavage.
Comparative Cross-Reactivity Profile of H-Thr-AMC
To provide a practical guide for researchers, the following table summarizes the expected and, where available, experimentally supported cross-reactivity of H-Thr-AMC with a selection of common proteases from different catalytic classes. The reactivity is categorized as High, Moderate, Low, or None, based on the known P1 specificity of the enzymes.
| Protease Class | Representative Protease | P1 Specificity | Expected Reactivity with H-Thr-AMC | Rationale |
| Threonine Protease | Proteasome (20S/26S) | Varies (multiple active sites) | High | The proteasome is the archetypal threonine protease, with active sites that can accommodate and cleave after threonine residues. |
| Serine Proteases | Trypsin | Basic (Lys, Arg) | Low to None | The S1 pocket of trypsin is deep and negatively charged, specifically accommodating long, positively charged residues. The shorter, polar side chain of threonine is a poor fit. |
| Chymotrypsin | Aromatic (Phe, Tyr, Trp), Large Hydrophobic (Leu) | Low to None | The S1 pocket of chymotrypsin is large and hydrophobic, favoring bulky aromatic or long aliphatic side chains. Threonine's smaller, polar nature makes it a suboptimal substrate. | |
| Elastase (Neutrophil) | Small Hydrophobic (Ala, Val, Ser) | Moderate to Low | The S1 pocket of elastase is shallow and accommodates small, neutral residues. While serine is a known substrate, the additional methyl group in threonine might cause some steric hindrance, leading to lower but potential activity. | |
| Cysteine Proteases | Caspase-3 | Aspartic Acid (Asp) | None | Caspases have a highly specific requirement for an aspartate residue at the P1 position. |
| Cathepsin B | Basic (Arg, Lys) at P1, but with broader specificity | Low | While primarily recognizing basic residues, Cathepsin B can exhibit broader specificity. However, significant cleavage after threonine is not typically observed. | |
| Papain | Broad, prefers Arg/Lys at P1 but accepts others | Moderate to Low | Papain has a relatively promiscuous S1 pocket and can cleave after a variety of residues, although it shows a preference for basic and bulky hydrophobic residues. Some cleavage of H-Thr-AMC may occur. | |
| Metalloproteases | Thermolysin | Large Hydrophobic (Leu, Ile, Phe) | Low to None | Thermolysin preferentially cleaves on the N-terminal side of large, bulky hydrophobic residues. |
Experimental Protocol for Assessing H-Thr-AMC Cross-Reactivity
To empirically determine the cross-reactivity of H-Thr-AMC, a standardized kinetic assay should be performed. The following protocol provides a general framework that can be adapted for specific proteases.
Materials
-
H-Thr-AMC substrate (stock solution in DMSO)
-
Purified proteases (e.g., Proteasome, Trypsin, Chymotrypsin, Elastase, Caspase-3, Cathepsin B, Papain, Thermolysin)
-
Assay Buffer (specific to each protease for optimal activity)
-
96-well black microplate
-
Fluorescence microplate reader
Experimental Workflow
Caption: General experimental workflow for assessing protease cross-reactivity with H-Thr-AMC.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of H-Thr-AMC (e.g., 10 mM in DMSO).
-
Prepare working solutions of each protease in their respective recommended assay buffer. The final concentration of the enzyme should be determined empirically to ensure a linear rate of fluorescence increase during the measurement period.
-
Prepare assay buffers for each protease. For example:
-
Proteasome: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT.
-
Trypsin/Chymotrypsin: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂.
-
Elastase: 100 mM Tris-HCl, pH 8.0.
-
Caspase-3: 20 mM PIPES, pH 7.2, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose.
-
Cathepsin B/Papain: 100 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA.
-
Thermolysin: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂.
-
-
-
Assay Setup:
-
In a 96-well black microplate, add the appropriate assay buffer to each well.
-
Add the H-Thr-AMC substrate to each well to a final concentration in the range of 10-100 µM. To determine Michaelis-Menten constants (Km), a range of substrate concentrations should be tested.
-
Include control wells:
-
Blank: Substrate and assay buffer without enzyme.
-
Positive Control: A known substrate for each protease to confirm enzyme activity.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at the optimal temperature for the respective protease (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the protease solution to the wells.
-
Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements. Record fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the experimental wells.
-
Plot the fluorescence intensity versus time for each protease.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
For kinetic analysis, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The catalytic constant (kcat) can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
-
Interpreting the Results and Best Practices
A high reaction velocity indicates significant cleavage of H-Thr-AMC and thus, high reactivity. Conversely, a low or negligible rate suggests poor recognition and cleavage of the substrate. When using H-Thr-AMC in complex biological samples such as cell lysates, it is crucial to consider the potential for multiple proteases to contribute to the observed fluorescence signal. The use of specific protease inhibitors is highly recommended to dissect the activity of the protease of interest from background activities. For instance, when assaying for proteasome activity, a parallel experiment in the presence of a proteasome-specific inhibitor like MG-132 should be performed. The difference in activity with and without the inhibitor can be attributed to the proteasome.
Conclusion
H-Thr-AMC is a valuable tool for probing the activity of threonine-cleaving proteases, with the proteasome being a primary target. However, as with any small peptide substrate, the potential for cross-reactivity with other proteases exists and must be carefully considered. This guide provides a framework for understanding and experimentally assessing the specificity of H-Thr-AMC. By employing rigorous experimental design, including the use of appropriate controls and specific inhibitors, researchers can confidently utilize H-Thr-AMC to gain valuable insights into protease function in both health and disease.
References
-
Kisselev, A. F., & Goldberg, A. L. (2005). Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates. Methods in Enzymology, 398, 364–378. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]
-
Creative Diagnostics. (n.d.). Threonine Protease. Retrieved from [Link]
A Senior Application Scientist's Guide to Enzyme Kinetics: Comparing H-Thr-AMC and Alternative Fluorogenic Substrates
For researchers, scientists, and drug development professionals navigating the intricate world of enzyme kinetics, the selection of an appropriate substrate is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of the fluorogenic substrate H-Thr-AMC and its prevalent alternatives, supported by experimental data and detailed methodologies. Our focus is to equip you with the necessary knowledge to make informed decisions for your specific research needs, ensuring both scientific rigor and practical efficiency.
The Principle of Fluorogenic Peptide Substrates in Enzyme Kinetics
Fluorogenic assays are a cornerstone of modern enzyme kinetics, offering high sensitivity and continuous monitoring of enzymatic activity.[1][2] The fundamental principle lies in the use of a non-fluorescent substrate that, upon enzymatic cleavage, releases a highly fluorescent molecule.[2] A widely used fluorophore is 7-amino-4-methylcoumarin (AMC), which is conjugated to a peptide sequence recognized by the target enzyme.[3][4][5] When the peptide-AMC bond is intact, the fluorescence of the AMC group is quenched. Enzymatic hydrolysis of the amide bond liberates free AMC, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.[3][4] This change in fluorescence is directly proportional to the rate of the enzymatic reaction.[6]
The choice of the peptide sequence confers substrate specificity, directing the assay towards a particular enzyme or class of enzymes.[7] For serine proteases, which play crucial roles in physiological processes like blood coagulation and inflammation, a variety of peptide-AMC substrates have been developed to probe their activity with high precision.[8][9]
H-Thr-AMC: A Substrate for Thrombin and Other Trypsin-like Proteases
H-Threonine-AMC (H-Thr-AMC) is a fluorogenic substrate utilized for the detection of certain trypsin-like serine proteases. The threonine residue at the P1 position makes it a substrate for enzymes that exhibit a preference for cleaving after smaller, polar amino acids. While less common in the literature than other thrombin substrates, its utility lies in specific research contexts where the enzymatic profile of interest aligns with this preference.
Key Alternatives to H-Thr-AMC: A Comparative Analysis
For broader applications, particularly in the study of thrombin and related coagulation factors, several alternative AMC-based substrates are more commonly employed. This section provides a detailed comparison of two prominent alternatives: Z-Gly-Gly-Arg-AMC and Boc-Val-Pro-Arg-AMC.
Z-Gly-Gly-Arg-AMC (Z-GGR-AMC)
Z-GGR-AMC is a highly specific and widely used fluorogenic substrate for thrombin.[10][11][12][13] The tripeptide sequence Gly-Gly-Arg is specifically recognized and cleaved by thrombin between the Arginine (Arg) residue and the AMC fluorophore.[14]
Key Features:
-
High Specificity for Thrombin: The P1 arginine residue is a primary recognition site for thrombin, contributing to the substrate's high specificity.[10][11]
-
Application in Thrombin Generation Assays (TGA): Z-GGR-AMC is a standard substrate in calibrated automated thrombogram (CAT) assays, a widely used method for assessing hyper- and hypocoagulability states.[15][16]
-
Established Protocols: Numerous studies and commercial kits utilize Z-GGR-AMC, providing a wealth of established protocols and comparative data.[10][11][12]
Boc-Val-Pro-Arg-AMC (Boc-VPR-AMC)
Boc-VPR-AMC is another sensitive fluorogenic substrate for thrombin and other trypsin-like serine proteases.[17][18][19] The Boc (tert-butyloxycarbonyl) protecting group at the N-terminus can influence its interaction with the enzyme's active site.
Key Features:
-
High Sensitivity: This substrate is recognized for its high sensitivity in detecting thrombin activity.[17]
-
Broad Serine Protease Substrate: While a good substrate for thrombin, it can also be cleaved by other proteases such as trypsin and certain kallikreins, which should be a consideration in complex biological samples.[17][19]
-
Kinetic Parameters: The kinetic constants for Boc-VPR-AMC with thrombin have been reported, with a kcat of 105 s⁻¹ and a Km of 21 µM, indicating efficient hydrolysis.[17]
Quantitative Performance Comparison
The selection of a substrate is often guided by its kinetic parameters, which define the efficiency of the enzymatic reaction. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and a lower Kₘ generally indicates a higher affinity of the enzyme for the substrate.[20][21] The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.[20] The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.[20]
| Substrate | Target Enzyme(s) | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) |
| H-Thr-AMC | Trypsin-like proteases | Data not readily available | Data not readily available | Data not readily available | ~380 | ~460 |
| Z-Gly-Gly-Arg-AMC | Thrombin, Trypsin, Urokinase | ~100[22] | ~1.03[22] | ~1.03 x 10⁴ | ~360-390[10][11] | ~460-480[10][11] |
| Boc-Val-Pro-Arg-AMC | Thrombin, Trypsin | 21[17] | 105[17] | 5 x 10⁶ | ~380[18][19] | ~460[18][19] |
Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., buffer, pH, temperature). The data presented here are compiled from available literature and should be used as a comparative guide.
Experimental Methodologies
To ensure the integrity and reproducibility of your enzyme kinetics studies, adhering to a well-defined protocol is paramount. Below are detailed, step-by-step methodologies for determining the kinetic parameters of an enzyme using a fluorogenic AMC-based substrate.
General Assay Protocol for Kinetic Analysis
This protocol outlines the general steps for determining the initial reaction velocities at various substrate concentrations.
Materials:
-
Purified enzyme of interest (e.g., Thrombin)
-
Fluorogenic substrate stock solution (e.g., Z-GGR-AMC in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and pH)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of the fluorogenic substrate in assay buffer. The final concentrations should typically span a range from 0.1 to 10 times the expected Kₘ value.
-
Pipette the diluted substrate solutions into the wells of the 96-well microplate.
-
Initiate the reaction by adding a fixed concentration of the enzyme to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 380 nm, Em: 460 nm).
-
Monitor the increase in fluorescence over time. Record data points at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 15-30 minutes).
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to molar concentrations of the product (AMC) using a standard curve generated with known concentrations of free AMC.
Data Analysis: Michaelis-Menten Kinetics
The relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]) is described by the Michaelis-Menten equation:[20][23]
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
By plotting V₀ versus [S] and fitting the data to this equation using non-linear regression analysis, the kinetic parameters Vₘₐₓ and Kₘ can be determined.[23] The kcat can then be calculated using the equation:
kcat = Vₘₐₓ / [E]ₜ
where [E]ₜ is the total enzyme concentration.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction and the experimental workflow.
Caption: Enzymatic cleavage of a peptide-AMC substrate.
Caption: Experimental workflow for enzyme kinetic analysis.
Considerations for Substrate Selection
The choice between H-Thr-AMC and its alternatives should be guided by several factors:
-
Target Enzyme Specificity: For highly specific thrombin assays, Z-GGR-AMC is often the preferred choice.[10][11] If a broader screen for trypsin-like proteases is desired, Boc-VPR-AMC may be more suitable, though potential off-target cleavage should be considered.[17][19]
-
Sensitivity Requirements: For detecting low levels of enzyme activity, a substrate with a high kcat/Kₘ, such as Boc-VPR-AMC, would be advantageous.[17]
-
Assay Context: In complex biological samples like plasma, the potential for cleavage by multiple proteases must be evaluated.[16] It is crucial to validate substrate specificity under the specific assay conditions.
-
Potential for Interference: Compounds in a screening library can interfere with fluorescence-based assays by being fluorescent themselves or by quenching the fluorescence of the product.[24] Proper controls are essential to mitigate these effects. One significant issue to be aware of is the inner filter effect, where high substrate concentrations can lead to a non-linear relationship between fluorescence and product concentration.[25]
Conclusion
The selection of a fluorogenic substrate is a pivotal step in designing robust and reliable enzyme kinetic assays. While H-Thr-AMC serves a niche role, alternatives like Z-Gly-Gly-Arg-AMC and Boc-Val-Pro-Arg-AMC offer well-characterized and often superior options for studying thrombin and other trypsin-like serine proteases. By understanding the principles of fluorogenic assays, the specific characteristics of each substrate, and by adhering to rigorous experimental protocols, researchers can generate high-quality, reproducible data that will advance their scientific discoveries. This guide provides the foundational knowledge and practical insights to empower you in making the optimal substrate choice for your research endeavors.
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Gosalia, D. N., & Salisbury, C. M. (2003). Profiling serine protease substrate specificity with solution phase fluorogenic peptide microarrays. PubMed, 278(15), 1381-1388. Retrieved from [Link]
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Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS, 97(14), 7754-7759. Retrieved from [Link]
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Butenas, S., & Mann, K. G. (2002). Ultrasensitive fluorogenic substrates for serine proteases. PubMed, 277(18), 15893-15900. Retrieved from [Link]
- Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity. (2017). Google Patents.
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de Haard, H. J., et al. (2012). Fluorogenic peptide-based substrates for monitoring thrombin activity. PubMed, 21(11), 1391-1397. Retrieved from [Link]
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Blank, K., & Rowan, A. E. (2014). Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions. FEBS Letters, 588(19), 3589-3598. Retrieved from [Link]
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Blum, G., et al. (2009). Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity. PLoS One, 4(7), e6374. Retrieved from [Link]
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Epps, J. A., et al. (2012). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Journal of Biological Chemistry, 287(48), 40478-40485. Retrieved from [Link]
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What are the disadvantages of using a fluorogenic substrate for screening?. (2015). ResearchGate. Retrieved from [Link]
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Fluorogenic Substrates. (n.d.). Glycosynth. Retrieved from [Link]
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Fluorogenic – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Comparative advantages and disadvantages of fluorescence dyes,... (n.d.). ResearchGate. Retrieved from [Link]
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Kolde, H. J., et al. (1986). New chromogenic substrates for thrombin with increased specificity. Thrombosis and Haemostasis, 56(2), 155-159. Retrieved from [Link]
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Morita, T., et al. (1977). New fluorogenic substrates for alpha-thrombin, factor Xa, kallikreins, and urokinase. Journal of Biochemistry, 82(5), 1495-1498. Retrieved from [Link]
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Basic student enzyme kinetic data and kinetic analysis. (n.d.). ResearchGate. Retrieved from [Link]
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Spannagl, M., & Bichler, J. (2009). Calibrating Thrombin Generation in Different Samples: Less Effort with a Less Efficient Substrate. Current Enzyme Inhibition, 5(1), 29-34. Retrieved from [Link]
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Dargaud, Y., et al. (2019). Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine. Research and Practice in Thrombosis and Haemostasis, 3(3), 367-376. Retrieved from [Link]
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Wan, J., et al. (2020). A novel assay for studying the involvement of blood cells in whole blood thrombin generation. Journal of Thrombosis and Haemostasis, 18(6), 1435-1445. Retrieved from [Link]
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AMC / MCA Substrates. (n.d.). PeptaNova. Retrieved from [Link]
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Jackson, C. M., et al. (2020). Thrombin: An Approach to Developing a Higher-Order Reference Material and Reference Measurement Procedure for Substance Identity, Amount, and Biological Activities. Journal of Research of the National Institute of Standards and Technology, 125, 125021. Retrieved from [Link]
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Thrombin Generation Assay Kit Manual. (n.d.). HaemoScan. Retrieved from [Link]
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Comparative Analysis of Machine Learning Approaches for Antimicrobial Peptide Prediction: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]
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Michaelis-Menten Kinetics. (2024). TeachMe Physiology. Retrieved from [Link]
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Peptide-Based Supramolecular Systems Chemistry. (2021). Chemical Reviews, 121(20), 12532-12599. Retrieved from [Link]
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Biochemistry 9.2: Enzyme kinetics part 1. (2015, February 17). YouTube. Retrieved from [Link]
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Enzyme kinetics. (n.d.). Wikipedia. Retrieved from [Link]
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Stein, R. L., et al. (1996). Kinetic Characterization of the Chymotryptic Activity of the 20S Proteasome. Biochemistry, 35(13), 3899-3908. Retrieved from [Link]
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A Senior Application Scientist's Guide to Correlating Protease Activity and Protein Abundance
In the dynamic fields of cellular biology and drug discovery, understanding the relationship between the amount of a protein and its functional activity is paramount. Researchers often face a critical question: does a change in the quantity of a protease directly translate to a proportional change in its enzymatic activity? Answering this requires a multi-faceted approach, bridging two powerful techniques: the sensitive, activity-based fluorogenic assay and the quantitative, protein-centric Western blot.
This guide provides a comprehensive framework for correlating results from the H-Thr-AMC (Threonyl-7-amino-4-methylcoumarin) fluorescence assay with Western blot analysis. We will delve into the core principles of each technique, provide detailed experimental protocols, and offer insights into data interpretation, ensuring a robust and reliable correlation between protease activity and its expression levels.
Part 1: Understanding the Core Principles
A successful correlation begins with a deep understanding of what each technique measures and its underlying mechanism.
The H-Thr-AMC Fluorescence Assay: A Measure of Enzymatic Activity
The H-Thr-AMC assay is a highly sensitive method for detecting the activity of specific proteases that recognize and cleave after a threonine residue. The core of this assay is the fluorogenic substrate, H-Thr-AMC.
-
The Principle of De-quenching: The 7-amino-4-methylcoumarin (AMC) fluorophore, when part of the peptide substrate, is in a "quenched" or non-fluorescent state.[1] Specific proteases cleave the amide bond between the threonine residue and the AMC molecule.[2] This cleavage event liberates free AMC, which is highly fluorescent.[3] The resulting fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, the enzyme's activity.[4]
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, size="7.6,4", dpi=100]; node [shape=Mrecord, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} /dot
Caption: Workflow of the H-Thr-AMC fluorescence assay.
Western Blotting: A Semi-Quantitative Measure of Protein Abundance
Western blotting, or protein immunoblotting, is a cornerstone technique for identifying and semi-quantifying specific proteins within a complex mixture, such as a cell lysate.[5][6]
-
The Principle of Immunodetection: The process involves several key steps:
-
Protein Separation: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]
-
Transfer: The separated proteins are then transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody that specifically binds to the target protease. A secondary antibody, conjugated to an enzyme (like HRP) or a fluorophore, then binds to the primary antibody.[5]
-
Signal Generation: For chemiluminescent detection, the enzyme on the secondary antibody catalyzes a reaction with a substrate to produce light, which is captured on film or by a digital imager.[7] The intensity of the resulting band is proportional to the amount of the target protein.[8]
-
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, size="7.6,5", dpi=100]; node [shape=record, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} /dot
Caption: Key stages of the Western blotting procedure.
Part 2: Experimental Design and Protocols
A self-validating system is crucial for trustworthy results. This means ensuring that each step is optimized and includes appropriate controls.
A. Sample Preparation: The Unifying First Step
The journey to correlation begins with a common starting material.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors). The choice of a non-denaturing buffer is critical to preserve the enzymatic activity required for the H-Thr-AMC assay.
-
Homogenization & Clarification: Gently homogenize the lysate and then clarify by centrifugation at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Protein Quantification: Accurately determine the total protein concentration of the supernatant using a standard method like the Bradford or BCA assay.[9] This step is absolutely essential for ensuring equal loading in the Western blot and for normalizing activity in the fluorescence assay.[9]
B. Protocol: H-Thr-AMC Fluorescence Assay
This protocol is designed for a 96-well plate format.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer that ensures optimal enzyme activity. The pH and ionic strength are critical parameters that must be optimized for your specific protease.[10]
-
H-Thr-AMC Substrate: Prepare a stock solution in DMSO and then dilute to the final working concentration in the assay buffer.
-
-
Assay Procedure:
-
Pipette your protein lysate into the wells of a black, clear-bottom 96-well plate. It is advisable to run each sample in triplicate.
-
Include a "no enzyme" control (lysis buffer only) to measure background fluorescence.
-
Initiate the reaction by adding the H-Thr-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
-
Data Acquisition:
-
Measure fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[11]
-
C. Protocol: Quantitative Western Blotting
-
Sample Preparation for SDS-PAGE:
-
Based on your protein quantification results, dilute your lysates to the same concentration.
-
Mix the equalized lysates with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and heat at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of total protein per lane of a polyacrylamide gel.[9] Include a molecular weight marker.
-
Run the gel to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protease overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane thoroughly with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Perform extensive washes with TBST.
-
-
Detection and Imaging:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a CCD camera or X-ray film. Ensure the signal is not saturated to allow for accurate quantification.[12]
-
-
Normalization:
Part 3: Data Analysis and Correlation
The final step is to process the data from both experiments and compare them meaningfully.
Data Analysis
-
H-Thr-AMC Assay:
-
Plot fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (the slope).
-
Normalize the activity by dividing the V₀ by the amount of total protein loaded in the well (e.g., V₀/µg protein).
-
-
Western Blot:
-
Use densitometry software (like ImageJ) to measure the intensity of the band for your target protease and the corresponding loading control in each lane.
-
Calculate the background-subtracted density for both the target protein and the loading control.[8]
-
Normalize the target protein signal by dividing its density by the density of the loading control for that lane.
-
Bringing It All Together: Correlation and Visualization
To visualize the correlation, create a scatter plot where the x-axis represents the normalized protein abundance (from the Western blot) and the y-axis represents the normalized enzyme activity (from the H-Thr-AMC assay).
| Sample ID | Total Protein (µg/µL) | Normalized Activity (RFU/min/µg) | Normalized Protein Abundance (Arbitrary Units) |
| Control 1 | 2.1 | 150.3 | 0.85 |
| Control 2 | 2.0 | 145.8 | 0.82 |
| Treated 1 | 2.2 | 35.2 | 0.21 |
| Treated 2 | 2.1 | 40.1 | 0.25 |
In this hypothetical dataset, a treatment condition leads to a decrease in both the amount of the protease and its corresponding enzymatic activity, suggesting a strong positive correlation.
Part 4: Causality and Troubleshooting
Why this dual approach? A change in Western blot signal alone does not confirm a change in function. Post-translational modifications, the presence of endogenous inhibitors or activators, or changes in protein conformation can all modulate enzyme activity without altering the total protein level. The H-Thr-AMC assay provides this crucial functional readout.[5] Conversely, a change in activity could be due to a modulator rather than a change in protein expression. The Western blot validates that the amount of the enzyme itself has changed.
Common Challenges:
-
No Correlation: If activity changes but protein levels do not, investigate potential post-translational modifications or the influence of cofactors. If protein levels change but activity does not, consider the presence of inactive forms of the enzyme or assay conditions that are not optimal.
-
High Background in Fluorescence Assay: This may be due to substrate instability or non-specific cleavage by other proteases in the lysate. Ensure the use of a specific protease inhibitor cocktail and run appropriate controls.
-
Saturated Western Blot Signal: Overexposure can make quantification impossible.[12] Create a dilution series of your lysate to determine the linear range of detection for your antibody.
References
-
Wikipedia. Western blot. [Link]
-
Bitesize Bio. The 4 Important Steps for Western Blot Quantification. [Link]
-
ResearchGate. The principle of AMC labelled fluorescence turn-on sirtuin assay. [Link]
-
NIH. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. [Link]
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NIH. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria. [Link]
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South Bay Bio. Proteosome-Substrates. [Link]
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Biocompare. A Guide to Enzyme Assay Kits. [Link]
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NIH. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. [Link]
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NIH. Methods of Measuring Enzyme Activity Ex vivo and In vivo. [Link]
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Excedr. How To Read a Western Blot: A Guide to Understanding Results. [Link]
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Taylor & Francis. Fluorogenic – Knowledge and References. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of L-Threonine 7-amido-4-methylcoumarin
The core principle of this guide is to treat L-Threonine 7-amido-4-methylcoumarin with a degree of caution appropriate for a research chemical whose toxicological properties have not been fully investigated. The disposal plan emphasizes containment, proper labeling, and consultation with your institution's Environmental Health and Safety (EHS) department.
I. Hazard Assessment and Risk Mitigation
Before initiating any disposal procedure, it is crucial to understand the potential hazards. Based on the available data for related compounds, the primary risks associated with this compound are likely related to the 7-amino-4-methylcoumarin portion.
-
7-Amino-4-methylcoumarin: This compound is known to be an irritant, potentially causing skin, eye, and respiratory tract irritation.[1][2][3] It may also form combustible dust concentrations in the air.[1]
-
L-Threonine: This amino acid is generally considered non-hazardous and is rapidly degradable.[4][5]
Therefore, the combined molecule, this compound, should be handled as a potential irritant.
Personal Protective Equipment (PPE): To mitigate the risks of exposure, the following PPE must be worn at all times when handling this compound for disposal:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect the eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling large quantities of the solid compound or if there is a risk of generating dust. | To prevent inhalation of potentially irritating dust particles. |
II. Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of unused this compound solid and solutions.
A. Disposal of Solid this compound
-
Segregation: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Containment:
-
Place the original container with the remaining solid this compound into a larger, sealable, and chemically compatible secondary container.
-
If transferring the solid from a broken or compromised container, do so in a well-ventilated area, preferably a chemical fume hood, to minimize dust generation.
-
-
Labeling:
-
Storage: Store the labeled waste container in a designated hazardous waste accumulation area within your laboratory. This area should be secure and away from general laboratory traffic.
-
Pickup: Arrange for the collection of the hazardous waste with your institution's EHS department according to their established schedule and procedures.
B. Disposal of this compound Solutions
-
Aqueous Solutions:
-
Due to the limited ecotoxicity data, do not dispose of aqueous solutions containing this compound down the drain.[5]
-
Collect all aqueous waste in a designated, leak-proof, and chemically compatible container.
-
-
Organic Solvent Solutions:
-
Collect all organic solvent waste containing this compound in a separate, designated solvent waste container.
-
Do not mix incompatible solvents.
-
-
Labeling:
-
Label the waste container as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound Solution"
-
A complete list of all chemical components in the solution, including solvents and their approximate percentages.
-
The total volume of the waste.
-
The date of disposal.
-
Your name and laboratory contact information.
-
-
-
Storage and Pickup: Follow the same storage and pickup procedures as outlined for the solid waste.
III. Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or in a poorly ventilated area, contact your institution's EHS department immediately.
-
For small spills, and if you are trained to do so, wear appropriate PPE, cover the spill with an absorbent material, and gently sweep it into a designated hazardous waste container.[4] Avoid generating dust.
-
Clean the spill area with soap and water.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal guide, researchers can ensure the safe and compliant management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always remember that your institution's EHS department is your primary resource for any questions or concerns regarding chemical waste disposal.
References
-
L-THREONINE FOR BIOCHEMISTRY - Loba Chemie.
-
This compound - GoldBio.
-
This compound | C14H16N2O4 | CID 7015864 - PubChem.
-
VC31097 L-THREONINE 7-AMIDO-4-METHYL COUMARIN - VSNCHEM.
-
SAFETY DATA SHEET - 7-Amino-4-methylcoumarin.
-
MSDS - Safety Data Sheet - 7-Amino-4-methylcoumarin.
-
This compound - ZellBio GmbH.
-
This compound - BIOFOUNT.
-
Aldrich T34207 - SAFETY DATA SHEET - L-Threonine.
-
7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. peptide.com [peptide.com]
- 3. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | C14H16N2O4 | CID 7015864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-THREONINE 7-AMIDO-4-METHYL COUMARIN | VSNCHEM [vsnchem.com]
Personal protective equipment for handling L-Threonine 7-amido-4-methylcoumarin
In the dynamic environments of research and drug development, the integrity of our work and the safety of our personnel are paramount. L-Threonine 7-amido-4-methylcoumarin is a fluorogenic substrate, instrumental in the sensitive detection of protease and aminopeptidase activity.[1][2][3] Proper handling of this compound is crucial not only for experimental accuracy but also for maintaining a safe laboratory environment. This guide provides a comprehensive, step-by-step approach to the safe handling, use, and disposal of this compound, grounded in established safety protocols and a deep understanding of the compound's properties.
I. Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, the known hazards of its parent compound, 7-Amino-4-methylcoumarin, provide a strong basis for a thorough risk assessment.[4][5][6] 7-Amino-4-methylcoumarin is classified as a skin and eye irritant and may cause respiratory irritation.[4][5][6] Therefore, it is prudent to handle this compound with the same level of caution.
Key Potential Hazards:
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[4][5]
-
Combustible Dust: May form combustible dust concentrations in the air.[4]
A thorough hazard assessment of your specific experimental protocol is the first and most critical step.[7] Consider the quantity of the compound being used, the potential for dust generation, and the nature of the solvent.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against workplace hazards.[8] The following PPE is mandatory when handling this compound:
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles when there is a significant splash hazard.[9] | Protects against accidental splashes of the powder or solutions, which can cause serious eye irritation.[4][5] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Inspect gloves for any signs of damage before use. Change gloves immediately if they become contaminated. Use proper glove removal technique to avoid skin exposure.[6] |
| Body Protection | A lab coat should be worn to protect skin and clothing. | An additional layer of protection against spills and contamination.[10] |
| Respiratory Protection | A NIOSH-approved N95 respirator may be necessary if there is a risk of inhaling dust, especially when handling larger quantities or if working outside of a ventilated enclosure.[6][10] | Minimizes the risk of respiratory tract irritation from airborne particles.[5] |
III. Engineering Controls and Safe Handling Practices
Engineering controls are the most effective way to minimize exposure to hazardous substances.
-
Ventilation: Always handle the solid form of this compound in a certified chemical fume hood or a powder containment hood to prevent the inhalation of dust.[5][11]
-
Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[5]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE. Designate a specific area for handling the compound, preferably within a fume hood.
-
Weighing: To minimize dust generation, carefully weigh the powder in the fume hood. Use a spatula to gently transfer the compound. Avoid any actions that could create airborne dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.
-
Storage: Store this compound at -20°C, protected from light, in a tightly sealed container.[1][2]
IV. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Minor Spill (Solid):
-
Wearing your full PPE, gently sweep up the spilled powder, avoiding dust generation.
-
Place the collected material in a sealed container for proper disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]
V. Disposal Plan
All waste containing this compound should be considered hazardous waste.
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, labeled hazardous waste container. Do not pour coumarin derivatives down the drain, as they can be harmful to aquatic life.[12]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[12]
VI. Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.
Sources
- 1. goldbio.com [goldbio.com]
- 2. zellbio.eu [zellbio.eu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 8. clarionsafety.com [clarionsafety.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. mpbio.com [mpbio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
